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Brca2-rad51-IN-1

Cat. No.: B12385209
M. Wt: 358.11 g/mol
InChI Key: MYALXKFAMHOEOD-UHFFFAOYSA-N
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Description

Brca2-rad51-IN-1 is a useful research compound. Its molecular formula is C13H7BrF3N3O and its molecular weight is 358.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7BrF3N3O B12385209 Brca2-rad51-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H7BrF3N3O

Molecular Weight

358.11 g/mol

IUPAC Name

5-(3-bromophenyl)-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C13H7BrF3N3O/c14-8-3-1-2-7(4-8)9-5-12(21)20-11(18-9)6-10(19-20)13(15,16)17/h1-6,19H

InChI Key

MYALXKFAMHOEOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=O)N3C(=N2)C=C(N3)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of BRCA2-RAD51 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of small molecule inhibitors targeting the critical protein-protein interaction between BRCA2 and RAD51. While the specific compound "Brca2-rad51-IN-1" does not appear in the public domain, this document will focus on the well-characterized inhibitor CAM833 as a prime example to elucidate the core principles of this therapeutic strategy. The information presented here is a synthesis of current research and is intended to inform further investigation and drug development in this area.

The Critical Role of the BRCA2-RAD51 Interaction in Genome Stability

The tumor suppressor protein BRCA2 is a cornerstone of the homologous recombination (HR) pathway, a high-fidelity mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] A central function of BRCA2 is to control the activity of the RAD51 recombinase.[2][3] BRCA2 orchestrates the loading of RAD51 onto single-stranded DNA (ssDNA) at the site of damage, a crucial step in the formation of the RAD51 nucleoprotein filament.[1][4][5] This filament is essential for the subsequent search for a homologous DNA sequence and the execution of DNA strand exchange to repair the break.[2][6]

The interaction between BRCA2 and RAD51 is mediated primarily through eight conserved motifs in BRCA2 known as the BRC repeats.[4][6][7] These repeats engage RAD51, promoting its assembly on ssDNA while preventing its non-productive association with double-stranded DNA (dsDNA).[4][6] By chaperoning RAD51 to its site of action, BRCA2 ensures the proper and timely repair of DSBs, thus maintaining genomic integrity.[2] Disruption of this interaction, as seen in cells with BRCA2 mutations, leads to a deficient HR pathway, genomic instability, and a predisposition to cancer.[1][3]

Mechanism of Action: Orthosteric Inhibition of the BRCA2-RAD51 Interaction

Small molecule inhibitors have been developed to phenocopy the effects of BRCA2 mutations by directly targeting the BRCA2-RAD51 protein-protein interaction (PPI).[8] CAM833 is a potent, structure-guided designed small molecule that acts as an orthosteric inhibitor of this interaction.[6][9]

The core mechanism of action for inhibitors like CAM833 involves the following key steps:

  • Binding to RAD51: The inhibitor binds to a "hotspot" on the surface of RAD51, the same site where the BRC repeats of BRCA2 would normally dock.[6] Specifically, different chemical moieties of the inhibitor can occupy the pockets that recognize key residues of the BRC repeat, such as phenylalanine and alanine.[6]

  • Blocking the BRCA2-RAD51 Interaction: By occupying this critical binding interface, the inhibitor physically prevents BRCA2 from engaging with RAD51.

  • Disruption of RAD51 Assembly: The downstream consequence of blocking the BRCA2-RAD51 interaction is the impairment of proper RAD51 nucleoprotein filament formation at sites of DNA damage.[6] This includes diminishing the formation of damage-induced RAD51 nuclear foci, which are microscopic clusters of RAD51 at DNA break sites and a hallmark of active HR.[6]

  • Inhibition of Homologous Recombination: With RAD51 function compromised, the HR pathway is effectively inhibited.[6]

  • Potentiation of DNA Damage-Induced Cell Death: Cells with an inhibited BRCA2-RAD51 interaction are rendered deficient in DNA repair. This synthetic lethality can be exploited therapeutically. These cells become highly sensitive to DNA damaging agents, such as ionizing radiation or PARP (Poly-ADP ribose polymerase) inhibitors.[6] The combination of a BRCA2-RAD51 inhibitor with a PARP inhibitor can lead to synergistic cancer cell killing, even in cells with wild-type BRCA2.[6][8]

Quantitative Data Summary

The following tables summarize key quantitative data for the BRCA2-RAD51 inhibitor CAM833 and other relevant inhibitors mentioned in the literature.

Table 1: Biochemical Activity of BRCA2-RAD51 Interaction Inhibitors

CompoundTarget InteractionAssay TypeAffinity / Potency
CAM833 RAD51:BRC RepeatStructure-guided designKd of 366 nM (against ChimRAD51)[6][9]
Homologous recombination-IN-1 RAD51-BRCA2 PPINot specifiedEC50 = 19 µM[10]
B02 Human RAD51D-loop assayIC50 = 27.4 µM[10]
RI-1 RAD51Not specifiedIC50 = 5 to 30 µM[10]
RI-2 RAD51Not specifiedIC50 = 44.17 µM[10]

Table 2: Cellular Activity of CAM833

ActivityCell LineConcentration / ConditionsOutcome
RAD51 Foci Inhibition HCT1163.125-50 µM; 24 hConcentration-dependent decrease in RAD51 foci.[9]
Growth Inhibition Multiple0.1-100 µM; 96 hDose-dependent growth inhibition.[9]
Potentiation of Radiation HCT11620 µM; up to 72 hPotentiates radiation-induced cell-cycle arrest and increases apoptosis.[9]
Synergy with PARP Inhibitors BRCA2 WT20 µM; 96 hPotentiates the growth-suppressive effect of PARP1 inhibition.[9]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of BRCA2-RAD51 inhibitors. Below are outlines of key experimental protocols.

Competitive ELISA for RAD51-BRCA2 Interaction

This assay is used to screen for compounds that inhibit the interaction between RAD51 and the BRC4 repeat of BRCA2.

  • Plate Coating: High-binding 96-well plates are coated with purified RAD51 protein and incubated overnight at 4°C.

  • Blocking: The plates are washed and blocked with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Inhibitor Incubation: The test compounds (inhibitors) at various concentrations are added to the wells, followed by the addition of a tagged BRC4 peptide (e.g., biotinylated). The plate is incubated to allow for competitive binding.

  • Detection: After washing, a conjugated secondary antibody that recognizes the tag on the BRC4 peptide (e.g., streptavidin-HRP) is added.

  • Signal Measurement: A substrate for the enzyme (e.g., TMB for HRP) is added, and the resulting colorimetric signal is measured using a plate reader. A decrease in signal indicates that the test compound has inhibited the RAD51-BRC4 interaction.

RAD51 Foci Formation Assay (Immunofluorescence)

This cellular assay visualizes the effect of inhibitors on the recruitment of RAD51 to sites of DNA damage.

  • Cell Culture and Treatment: Cells are cultured on coverslips and treated with the inhibitor at various concentrations for a specified period.

  • Induction of DNA Damage: DNA damage is induced, typically using ionizing radiation (e.g., 4 Gy) or a chemical agent like cisplatin.[7]

  • Fixation and Permeabilization: At desired time points post-irradiation (e.g., 8 and 48 hours), the cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.[7]

  • Immunostaining: Cells are incubated with a primary antibody against RAD51 and often a co-stain for a DNA damage marker like γ-H2AX. This is followed by incubation with fluorescently labeled secondary antibodies.

  • Microscopy and Analysis: The coverslips are mounted with a DAPI-containing medium to stain the nuclei. Images are captured using a fluorescence microscope. The number of RAD51 foci per nucleus is quantified. A significant reduction in the number of foci in inhibitor-treated cells compared to the control indicates target engagement.[6][7]

DNA Strand Exchange (D-loop) Assay

This biochemical assay measures the core activity of RAD51, which is inhibited by the compounds.

  • Filament Formation: Purified human RAD51 protein (e.g., 1 µM) is incubated with a single-stranded DNA oligonucleotide (e.g., 90-mer ssDNA) to allow for the formation of the presynaptic filament.[11][12]

  • Inhibitor Addition: The test inhibitor is added at various concentrations to the RAD51-ssDNA filament and incubated.[11][12]

  • Initiation of Strand Exchange: The strand exchange reaction is initiated by adding a homologous supercoiled double-stranded plasmid DNA (e.g., pUC19).[11][12] One of the DNA species is typically radiolabeled (e.g., with 32P) for detection.

  • Analysis of Products: The reaction is stopped, and the DNA products are deproteinized. The products (D-loops) are then separated from the substrates by agarose gel electrophoresis.

  • Quantification: The gel is dried, and the radiolabeled DNA is visualized by autoradiography. The amount of D-loop formation is quantified to determine the IC50 of the inhibitor.[11][12]

Visualizations

The following diagrams illustrate the key pathways and workflows discussed.

BRCA2_RAD51_Pathway cluster_0 Normal DNA Repair (Homologous Recombination) cluster_1 Inhibited Pathway DSB DNA Double-Strand Break ssDNA ssDNA Resection DSB->ssDNA BRCA2 BRCA2 RAD51_filament RAD51 Nucleoprotein Filament BRCA2->RAD51_filament loads RAD51 onto ssDNA RAD51_inactive RAD51 (inactive) RAD51_inactive->BRCA2 ssDNA->BRCA2 recruits Repair DNA Repair RAD51_filament->Repair Inhibitor BRCA2-RAD51 Inhibitor (e.g., CAM833) RAD51_bound RAD51 Inhibitor->RAD51_bound No_Filament No RAD51 Filament Formation RAD51_bound->No_Filament Cell_Death Cell Death / Apoptosis No_Filament->Cell_Death BRCA2_inhibited BRCA2

Caption: The BRCA2-RAD51 pathway in DNA repair and its inhibition.

RAD51_Foci_Workflow start Start: Seed cells on coverslips step1 Treat with Inhibitor (e.g., CAM833) start->step1 step2 Induce DNA Damage (e.g., Ionizing Radiation) step1->step2 step3 Incubate for Repair (e.g., 8 hours) step2->step3 step4 Fix and Permeabilize Cells step3->step4 step5 Immunostain: - Primary Ab (anti-RAD51) - Fluorescent Secondary Ab step4->step5 step6 Mount with DAPI step5->step6 step7 Image with Fluorescence Microscope step6->step7 end End: Quantify RAD51 foci per nucleus step7->end

Caption: Experimental workflow for a RAD51 foci formation assay.

Logical_Relationship Inhibitor BRCA2-RAD51 Inhibitor Target RAD51 Protein (BRC Repeat Binding Site) Inhibitor->Target binds to PPI BRCA2-RAD51 Interaction Target->PPI blocks Mechanism Inhibition of RAD51 Filament Formation Target->Mechanism leads to Pathway Homologous Recombination (HR) Pathway Failure Mechanism->Pathway Outcome1 Increased Sensitivity to DNA Damaging Agents Pathway->Outcome1 Outcome2 Synthetic Lethality with PARP Inhibitors Pathway->Outcome2 Outcome3 Cancer Cell Death Outcome1->Outcome3 Outcome2->Outcome3

Caption: Logical flow from inhibitor binding to cellular outcome.

References

Structural Basis of BRCA2-RAD51 Interaction Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The interaction between the Breast Cancer susceptibility protein 2 (BRCA2) and the recombinase RAD51 is a cornerstone of the homologous recombination (HR) pathway, a critical mechanism for high-fidelity DNA double-strand break repair. The disruption of this protein-protein interaction (PPI) represents a compelling therapeutic strategy to induce a "BRCA-like" phenotype, or "BRCAness," in cancer cells, thereby sensitizing them to DNA-damaging agents and PARP inhibitors. This technical guide provides an in-depth examination of the structural basis for the inhibition of the BRCA2-RAD51 interaction, with a focus on the inhibitor Brca2-rad51-IN-1 and the structurally well-characterized inhibitor CAM833. We detail the molecular interface, present quantitative data for key inhibitors, outline comprehensive experimental protocols for their characterization, and provide visual diagrams of the underlying pathways and mechanisms.

Introduction: The BRCA2-RAD51 Axis in DNA Repair

Homologous recombination is an essential DNA repair pathway that maintains genomic integrity.[1] A central step in this process is the assembly of the RAD51 recombinase into a nucleoprotein filament on single-stranded DNA (ssDNA) at the site of a double-strand break.[2][3] This assembly is critically mediated by BRCA2.[1][4] The BRCA2 protein, through its eight conserved BRC repeats and a C-terminal binding site, recruits RAD51 monomers and loads them onto ssDNA, facilitating the displacement of Replication Protein A (RPA) and promoting the stable formation of the RAD51 filament.[5][6] This filament is then competent to invade a homologous DNA duplex to initiate repair.[1]

Given its pivotal role, the BRCA2-RAD51 interaction is a high-value target for therapeutic intervention. Small molecules that block this interaction can phenocopy BRCA2 mutations, impairing the HR pathway. This induced deficiency can be exploited to achieve synthetic lethality in combination with agents like PARP inhibitors, which target alternative DNA repair pathways.

The Molecular Target: The BRC Repeat-RAD51 Interface

The structural foundation for inhibiting the BRCA2-RAD51 interaction lies at the interface between the BRCA2 BRC repeats and the RAD51 protomer. Crystallographic studies have revealed that the BRC repeats, particularly a conserved 'FxxA' motif (Phenylalanine-X-X-Alanine), engage with a hydrophobic surface on RAD51.[7][8] This interaction site on RAD51 is also the same interface used for RAD51 self-oligomerization into a filament.[7] By binding to this site, the BRC repeats can modulate RAD51 activity, preventing its non-productive assembly on double-stranded DNA while promoting its loading onto ssDNA at the repair site.[7] Small molecule inhibitors have been designed to orthosterically compete with the BRC repeats by targeting the same hydrophobic pockets on the RAD51 surface.

Quantitative Data for Key BRCA2-RAD51 Inhibitors

Several small molecules have been developed to disrupt the BRCA2-RAD51 interaction. The data for key compounds, including this compound, are summarized below. CAM833 is a particularly well-characterized inhibitor with high affinity and a solved co-crystal structure with a RAD51 surrogate, providing a clear blueprint for the mechanism of inhibition.[7][9][10]

Inhibitor NameAliasMolecular Weight (Da)Binding/Activity MetricValueReference
This compound Compound 46Not specifiedEC5028 µM[11]
CAM833 -529Kd366 nM[7][9][10]
Homologous recombination-IN-1 -Not specifiedEC5019 µM[12]

Structural Basis of Inhibition: The CAM833 Paradigm

The inhibitor CAM833 serves as an excellent model for understanding the structural basis of BRCA2-RAD51 inhibition.[7][10] Structure-guided design, using a thermostable chimera of human and archaeal RAD51 (ChimRAD51), led to its development.[7]

X-ray crystallography of CAM833 in complex with the RAD51 surrogate reveals that it binds directly to the BRC repeat binding site. The mechanism is a clear example of orthosteric inhibition:

  • The quinoline moiety of CAM833 occupies the hydrophobic "Phe-pocket" on the RAD51 surface, mimicking the F1524 residue of the BRC4 repeat.[7]

  • The methyl group of the substituted α-methylbenzyl moiety of CAM833 fits into the adjacent, smaller "Ala-pocket," mimicking the A1527 residue of the BRC4 repeat.[7]

By occupying these two critical hotspots, CAM833 effectively prevents the BRC repeats from engaging with RAD51. This not only blocks the recruitment of RAD51 by BRCA2 but also interferes with the RAD51-RAD51 interactions required for filament elongation.[7] In cellular assays, this molecular action translates to a dose-dependent reduction in the formation of damage-induced RAD51 nuclear foci, a hallmark of active HR repair.[9]

Experimental Protocols

Characterizing BRCA2-RAD51 inhibitors requires a multi-faceted approach combining biophysical, biochemical, structural, and cell-based methods.

Protein Expression and Purification
  • RAD51 Constructs: For structural and biophysical studies, a monomeric, thermostable chimeric protein (ChimRAD51) can be used, fusing the human RAD51 ATPase domain with flanking sequences from archaeal RadA. The protein is typically expressed in E. coli (e.g., BL21(DE3) strain) with an N-terminal tag (e.g., His-tag) for purification via immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography.

  • BRCA2 Fragments: Peptides corresponding to individual BRC repeats (e.g., BRC4) are chemically synthesized. For larger fragments, recombinant expression in E. coli is employed, often with a solubility tag like MBP (Maltose-Binding Protein).

Biophysical Assay: Surface Plasmon Resonance (SPR) for Kd Determination
  • Immobilization: A purified, tagged RAD51 construct (e.g., His-tagged ChimRAD51) is immobilized onto a Ni-NTA sensor chip.

  • Binding Analysis: A dilution series of the inhibitor (e.g., CAM833) in running buffer is flowed over the chip surface.

  • Data Acquisition: The change in response units (RU) is measured over time to monitor the association and dissociation phases.

  • Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).[7][9]

Biochemical Assay: Competitive ELISA for EC50 Determination
  • Plate Coating: High-binding 96-well plates are coated with full-length recombinant RAD51 protein overnight at 4°C.

  • Blocking: Plates are washed and blocked with a suitable blocking buffer (e.g., 3% BSA in PBS-T) to prevent non-specific binding.

  • Competition: A fixed concentration of a biotinylated BRC repeat peptide (e.g., BRC4) is mixed with a serial dilution of the test inhibitor (e.g., this compound). This mixture is added to the RAD51-coated wells and incubated.

  • Detection: Plates are washed, and bound biotin-BRC4 is detected by adding streptavidin-HRP conjugate, followed by a colorimetric HRP substrate (e.g., TMB). The reaction is stopped, and absorbance is read at 450 nm.

  • Analysis: The absorbance data is normalized and plotted against inhibitor concentration. A four-parameter logistic curve is fitted to the data to determine the EC50 value.[12]

Structural Analysis: X-ray Crystallography
  • Complex Formation: The purified RAD51 construct is incubated with a molar excess of the inhibitor.

  • Crystallization: The protein-inhibitor complex is subjected to high-throughput crystallization screening using vapor diffusion methods (sitting or hanging drop) with various commercial screens.

  • Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The structure is solved by molecular replacement using a known RAD51 structure as a search model. The inhibitor is then built into the resulting electron density map, and the complete structure is refined.[7]

Cell-Based Assay: RAD51 Foci Formation
  • Cell Culture and Treatment: Cancer cells (e.g., HCT116, U2OS) are seeded onto coverslips. They are pre-treated with a dilution series of the inhibitor for several hours, followed by induction of DNA damage (e.g., via ionizing radiation, 10 Gy).

  • Immunofluorescence: After a recovery period (e.g., 6 hours), cells are fixed, permeabilized, and blocked. They are then incubated with a primary antibody against RAD51, followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Microscopy and Analysis: Coverslips are imaged using a high-content confocal microscope. The number of RAD51 foci per nucleus is quantified using automated image analysis software. A significant reduction in foci number in inhibitor-treated cells compared to controls indicates successful target engagement.[9]

Visualizations

Signaling Pathway and Point of Inhibition

Homologous_Recombination_Pathway DSB DNA Double-Strand Break Resection DNA End Resection (MRE11, EXO1) DSB->Resection ssDNA 3' ssDNA Overhangs Resection->ssDNA RPA RPA Coating ssDNA->RPA BRCA2_RAD51 BRCA2-RAD51 Complex RPA->BRCA2_RAD51 Mediated Loading Filament RAD51 Nucleoprotein Filament Formation BRCA2_RAD51->Filament Invasion Homology Search & Strand Invasion Filament->Invasion Repair DNA Synthesis & Ligation Invasion->Repair Inhibitor This compound (e.g., CAM833) Inhibitor->BRCA2_RAD51 Inhibits Interaction

Figure 1. The Homologous Recombination pathway and the inhibitory action of BRCA2-RAD51 antagonists.
Experimental Workflow for Inhibitor Characterization```dot

Inhibitor_Workflow cluster_biochem Biochemical & Biophysical Analysis cluster_struct Structural Analysis cluster_cell Cellular Analysis Protein Protein Production (RAD51, BRCn) ELISA Competitive ELISA (EC50) Protein->ELISA SPR SPR / MST (Kd) Protein->SPR Xtal Co-crystallization SPR->Xtal Solve Structure Solution (X-ray) Xtal->Solve Foci RAD51 Foci Assay Xtal->Foci HR_assay HR Efficiency Assay (e.g., DR-GFP) Foci->HR_assay Synergy Synergy Studies (e.g., with PARPi) HR_assay->Synergy

Figure 3. Orthosteric inhibition mechanism at the BRCA2-RAD51 interface.

References

Unlocking Synthetic Lethality: A Technical Guide to Targeting the BRCA2-RAD51 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The principle of synthetic lethality offers a promising avenue for the development of targeted cancer therapies. This technical guide delves into the core of a key synthetic lethal interaction: the disruption of the BRCA2-RAD51 protein-protein interaction, particularly in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comprehensive overview of the underlying mechanism, quantitative preclinical data, detailed experimental protocols, and visual representations of the key pathways and workflows to empower researchers in this exciting field of oncology drug discovery. While the specific inhibitor "Brca2-rad51-IN-1" is not publicly documented, this guide leverages data from extensively studied small molecule inhibitors of the BRCA2-RAD51 interaction to provide a thorough and actionable resource.

Introduction: The Power of Synthetic Lethality

Synthetic lethality arises when the simultaneous loss of two genes or protein functions leads to cell death, while the loss of either one alone is viable. In the context of cancer, this concept is particularly powerful. Many cancers harbor mutations in tumor suppressor genes, such as BRCA2, which play a critical role in DNA repair. While normal cells have redundant DNA repair pathways, cancer cells with a BRCA2 mutation become heavily reliant on alternative pathways for survival.

The BRCA2 protein is a key mediator in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism. It facilitates the loading of the RAD51 recombinase onto single-stranded DNA, a critical step for initiating HR.[1] In BRCA2-deficient tumors, the HR pathway is compromised. This vulnerability can be exploited by inhibiting a parallel DNA repair pathway, leading to a synthetic lethal phenotype where the cancer cells are selectively killed.[2][3]

One of the most successful applications of this strategy is the use of PARP inhibitors in BRCA-mutated cancers.[4] PARP enzymes are crucial for the repair of single-strand breaks (SSBs). When PARP is inhibited, these SSBs can escalate to more lethal DSBs during DNA replication. In normal cells, these DSBs are efficiently repaired by the HR pathway. However, in BRCA2-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and cell death.[2]

A novel and exciting extension of this concept is the pharmacological induction of "BRCAness" in cancer cells with wild-type BRCA2. This is achieved by using small molecule inhibitors that directly disrupt the interaction between BRCA2 and RAD51.[5][6] By preventing this crucial interaction, these inhibitors mimic the effect of a BRCA2 mutation, rendering the cells deficient in HR and thereby sensitizing them to PARP inhibitors.[5] This approach has the potential to significantly broaden the patient population that can benefit from PARP inhibitor therapy.

Mechanism of Action: Disrupting the HR Pathway

The BRCA2-RAD51 interaction is a critical node in the homologous recombination pathway. Small molecule inhibitors designed to target this interaction function by sterically hindering the binding of RAD51 to the BRC repeats of BRCA2. This disruption prevents the proper assembly of the RAD51 nucleoprotein filament on single-stranded DNA at the site of a double-strand break, effectively crippling the HR repair process.

When combined with a PARP inhibitor, such as olaparib, a dual assault on the cancer cell's DNA repair machinery is initiated. The PARP inhibitor leads to an accumulation of DSBs, while the BRCA2-RAD51 inhibitor ensures that these breaks cannot be repaired by the primary HR pathway. This overwhelming level of DNA damage triggers apoptosis and selective death of the cancer cell.[2]

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical studies investigating the synthetic lethal effects of combining BRCA2-RAD51 interaction inhibitors with PARP inhibitors.

Table 1: In Vitro Efficacy of BRCA2-RAD51 Inhibitors and Olaparib

Cell LineCompoundIC50 (µM) - Compound AloneIC50 (µM) - Olaparib AloneIC50 (µM) - CombinationSynergy AnalysisReference
A549 (Lung Carcinoma)CAM833Not specifiedNot specifiedSignificant potentiation of IR-induced cell deathSynergistic[6]
MDA-MB-231 (Triple-Negative Breast Cancer)B02-isoNot specifiedNot specifiedSensitizes to olaparibSynergistic[7]
BxPC-3 (Pancreatic Adenocarcinoma)RS-35d~40Not specifiedEnhanced cell viability reduction with olaparibSynergistic[8]
Various Cancer Cell LinesCpd-40.003 - 0.05Not specifiedPotentiates cisplatin-induced cytotoxicitySynergistic[9]

Table 2: In Vivo Efficacy of BRCA2-RAD51 Inhibitor and Olaparib Combination

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Survival BenefitReference
BRCA2-mutated Ovarian Cancer PDXOlaparibSignificantYes[10]
Generic Xenograft ModelCpd-4Dose-dependentNot specified[9]

Note: Specific quantitative data for in vivo combination therapy of a BRCA2-RAD51 inhibitor and a PARP inhibitor is still emerging. The provided data demonstrates the efficacy of each component in relevant models.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the synthetic lethality of BRCA2-RAD51 inhibitors.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the BRCA2-RAD51 inhibitor, olaparib, or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight.[12]

    • For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.[12]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

RAD51 Foci Formation Assay

This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in homologous recombination.

Protocol:

  • Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Treat the cells with the BRCA2-RAD51 inhibitor for a specified time, followed by induction of DNA damage (e.g., irradiation with 10 Gy).[13]

  • Fixation and Permeabilization: After the desired incubation period post-damage (e.g., 6 hours), fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.[13]

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A significant reduction in the number of foci in inhibitor-treated cells indicates disruption of the HR pathway.[14]

Co-Immunoprecipitation (Co-IP) of BRCA2 and RAD51

This technique is used to verify the disruption of the BRCA2-RAD51 protein-protein interaction by the inhibitor.

Protocol:

  • Cell Lysis: Lyse inhibitor-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either BRCA2 or RAD51 overnight at 4°C. Then, add protein A/G-agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Detection: Probe the membrane with primary antibodies against both BRCA2 and RAD51, followed by HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescence detection system. A reduced amount of co-precipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.[15]

Xenograft Mouse Model for In Vivo Efficacy

This in vivo model is crucial for evaluating the anti-tumor efficacy of the combination therapy.

Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[5][16]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups: vehicle control, BRCA2-RAD51 inhibitor alone, olaparib alone, and the combination of both. Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).[17]

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in this guide.

G cluster_pathway Simplified DNA Damage Response and Synthetic Lethality cluster_lethality Synthetic Lethality DNA_Damage DNA Double-Strand Break PARP PARP DNA_Damage->PARP BRCA2 BRCA2 DNA_Damage->BRCA2 SSB_Repair Single-Strand Break Repair PARP->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival RAD51 RAD51 BRCA2->RAD51 HR_Repair Homologous Recombination Repair RAD51->HR_Repair HR_Repair->Cell_Survival Apoptosis Apoptosis Olaparib Olaparib (PARP Inhibitor) Olaparib->PARP Olaparib->Apoptosis BRCA2_RAD51_Inhibitor This compound (BRCA2-RAD51 Inhibitor) BRCA2_RAD51_Inhibitor->BRCA2 Inhibits Interaction BRCA2_RAD51_Inhibitor->Apoptosis

Caption: Signaling pathway of synthetic lethality with BRCA2-RAD51 and PARP inhibitors.

G cluster_workflow Experimental Workflow for In Vitro Analysis start Start: Cancer Cell Lines treatment Treat with: - this compound - Olaparib - Combination start->treatment cell_viability Cell Viability Assay (MTT/MTS) treatment->cell_viability rad51_foci RAD51 Foci Formation Assay treatment->rad51_foci co_ip Co-Immunoprecipitation treatment->co_ip analysis Data Analysis: - IC50 Determination - Synergy Calculation - Foci Quantification - Interaction Disruption cell_viability->analysis rad51_foci->analysis co_ip->analysis end Conclusion: In Vitro Efficacy analysis->end

Caption: In vitro experimental workflow for inhibitor characterization.

G cluster_invivo In Vivo Xenograft Study Workflow start Start: Immunocompromised Mice implantation Subcutaneous Implantation of Cancer Cells start->implantation tumor_growth Tumor Growth to 100-200 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration: - Vehicle - this compound - Olaparib - Combination randomization->treatment monitoring Tumor Volume Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (IHC, etc.) endpoint->analysis conclusion Conclusion: In Vivo Efficacy analysis->conclusion

Caption: Workflow for in vivo xenograft studies.

Conclusion and Future Directions

The targeted disruption of the BRCA2-RAD51 interaction represents a promising strategy to induce synthetic lethality in cancer cells, especially when combined with PARP inhibitors. This approach has the potential to expand the utility of PARP inhibitors beyond the current population of patients with BRCA mutations. The preclinical data, though still emerging, is highly encouraging.

Future research should focus on the discovery and optimization of potent and selective BRCA2-RAD51 interaction inhibitors. Further in vivo studies are necessary to establish the efficacy and safety of combination therapies in a variety of cancer models. Ultimately, the successful clinical translation of this synthetic lethality approach could provide a powerful new weapon in the fight against cancer. This technical guide provides a solid foundation for researchers to contribute to this exciting and rapidly evolving field.

References

An In-Depth Technical Guide on the Target Specificity and Selectivity of Brca2-rad51-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity of Brca2-rad51-IN-1, a small molecule inhibitor of the BRCA2-RAD51 protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, DNA repair, and medicinal chemistry.

Introduction

The interaction between BRCA2 and RAD51 is a critical node in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[1] Inhibition of this interaction represents a promising therapeutic strategy, particularly for sensitizing cancer cells to DNA-damaging agents and for inducing synthetic lethality in combination with other targeted therapies, such as PARP inhibitors.[2] this compound has been identified as a disruptor of this crucial interaction.[2] Understanding its target specificity and selectivity is paramount for its development as a chemical probe and potential therapeutic agent.

Core Target and Mechanism of Action

This compound is designed to orthosterically inhibit the interaction between the BRC repeats of BRCA2 and the RAD51 recombinase.[2][3] The BRC repeats of BRCA2, particularly the conserved 'FxxA' motif, bind to a specific pocket on the surface of RAD51.[4][5] This interaction is essential for the proper localization and function of RAD51 at sites of DNA damage, where it forms nucleoprotein filaments on single-stranded DNA (ssDNA) to initiate strand invasion and repair.[4][5] By occupying this binding pocket, this compound prevents the recruitment of RAD51 by BRCA2, thereby disrupting the HR repair pathway.[2]

Quantitative Data on Target Engagement and Cellular Activity

The following table summarizes the available quantitative data for this compound and related compounds that target the BRCA2-RAD51 interaction.

CompoundAssay TypeTarget/ProcessValueReference
This compound Competitive ELISABRCA2-RAD51 InteractionEC50 = 28 µM[2]
CAM833 Isothermal Titration Calorimetry (ITC)RAD51:BRC InteractionKd = 366 nM[6]
Homologous recombination-IN-1 Not SpecifiedBRCA2-RAD51 InteractionEC50 = 19 µM[7]

Target Selectivity Profile

Comprehensive selectivity data for this compound against a broad panel of off-targets (e.g., kinases, GPCRs, ion channels) is not yet publicly available. However, the selectivity of a structurally related and well-characterized inhibitor, CAM833 , has been assessed.

CAM833 was screened at a concentration of 10 µM against the Cerep ExpresSPanel, a broad panel of receptors, transporters, ion channels, and enzymes. The results indicated no significant off-target interactions, suggesting a high degree of selectivity for its intended target.[8] This provides a benchmark for the expected selectivity profile of inhibitors targeting the RAD51 BRC repeat binding pocket.

Table of Representative Selectivity Data (for CAM833)

Assay PanelCompound ConcentrationNumber of Targets ScreenedSignificant Off-Target HitsReference
Cerep ExpresSPanel10 µM>80None reported[8]

Signaling Pathways and Experimental Workflows

BRCA2-RAD51 Signaling Pathway in Homologous Recombination

BRCA2_RAD51_Pathway BRCA2-RAD51 Signaling in Homologous Recombination DSB DNA Double-Strand Break Resection DNA End Resection DSB->Resection ssDNA Single-Stranded DNA Resection->ssDNA RPA RPA Coating ssDNA->RPA BRCA2 BRCA2 RPA->BRCA2 recruitment RAD51 RAD51 BRCA2->RAD51 loads Filament RAD51 Nucleoprotein Filament RAD51->Filament polymerization Brca2_rad51_IN_1 This compound Brca2_rad51_IN_1->BRCA2 inhibits interaction with RAD51 Strand_Invasion Homology Search & Strand Invasion Filament->Strand_Invasion Repair DNA Repair Strand_Invasion->Repair Experimental_Workflow Workflow for Characterizing this compound cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling NMR 19F-NMR Binding Assay ELISA Competitive ELISA Foci RAD51 Foci Formation Assay DR_GFP DR-GFP Homologous Recombination Assay Off_Target Off-Target Panel Screening (e.g., Kinase Panel) Compound This compound Compound->NMR Binding Affinity Compound->ELISA Interaction Inhibition (EC50) Compound->Foci Cellular Target Engagement Compound->DR_GFP Functional HR Inhibition Compound->Off_Target Selectivity Assessment

References

The Disruption of the BRCA2-RAD51 Axis: A Technical Guide to the Cellular Impact of Brca2-rad51-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular pathways affected by the inhibition of the critical protein-protein interaction between BRCA2 and RAD51. While a specific inhibitor named "Brca2-rad51-IN-1" is not identified in the current literature, this document will focus on the well-characterized small molecule inhibitor, CAM833 , as a representative compound that targets this interaction. The principles and methodologies described herein are broadly applicable to the study of any agent designed to disrupt the BRCA2-RAD51 axis for therapeutic purposes, particularly in the context of oncology.

The BRCA2 tumor suppressor is a key player in the error-free repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[1] A central function of BRCA2 is to control the activity of the RAD51 recombinase.[1][2] BRCA2 facilitates the loading of RAD51 onto single-stranded DNA (ssDNA) at the site of damage, a critical step for the formation of the RAD51 nucleoprotein filament that mediates the search for a homologous template for repair.[1] Inhibition of the BRCA2-RAD51 interaction disrupts this crucial process, leading to a compromised DNA damage response and increased cellular sensitivity to DNA damaging agents.

Core Cellular Pathway Affected: Homologous Recombination

The primary cellular pathway affected by the inhibition of the BRCA2-RAD51 interaction is the Homologous Recombination (HR) pathway of DNA double-strand break repair. By preventing BRCA2 from loading RAD51 onto ssDNA, inhibitors like CAM833 effectively cripple the cell's ability to perform high-fidelity DNA repair. This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.

Homologous_Recombination_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 DNA End Resection cluster_2 RAD51 Filament Formation (Target of Inhibition) cluster_3 Homology Search and Strand Invasion cluster_4 DNA Synthesis and Repair cluster_5 Cellular Outcomes of Inhibition DSB DNA Double-Strand Break Resection DNA End Resection (MRN Complex) DSB->Resection ssDNA 3' ssDNA Overhangs coated with RPA Resection->ssDNA BRCA2 BRCA2 ssDNA->BRCA2 BRCA2_RAD51 BRCA2-RAD51 Complex BRCA2->BRCA2_RAD51 RAD51 RAD51 RAD51->BRCA2_RAD51 RAD51_Filament RAD51 Nucleoprotein Filament BRCA2_RAD51->RAD51_Filament RAD51 Loading HR_Deficiency Homologous Recombination Deficiency BRCA2_RAD51->HR_Deficiency Inhibitor This compound (e.g., CAM833) Inhibitor->BRCA2_RAD51 Inhibition D_Loop D-Loop Formation RAD51_Filament->D_Loop Strand Invasion DNA_Synthesis DNA Synthesis D_Loop->DNA_Synthesis Resolution Holiday Junction Resolution DNA_Synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA Genomic_Instability Genomic Instability HR_Deficiency->Genomic_Instability Cell_Cycle_Arrest Cell Cycle Arrest Genomic_Instability->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: A stepwise experimental workflow for the preclinical validation of a BRCA2-RAD51 interaction inhibitor.

Conclusion

Inhibitors of the BRCA2-RAD51 interaction, exemplified by CAM833, represent a promising therapeutic strategy for the treatment of cancers, particularly in combination with DNA damaging agents. By disrupting the homologous recombination pathway, these inhibitors can induce synthetic lethality in cancer cells that are proficient in this repair mechanism. The technical guide provided here outlines the core cellular pathways affected, presents key quantitative data for a model inhibitor, and details the essential experimental protocols required for the evaluation of such compounds. This information serves as a valuable resource for researchers and drug development professionals working to advance this novel class of anti-cancer agents.

References

Methodological & Application

Unveiling the Disruption of the BRCA2-RAD51 Interaction in Cancer Therapy: Application Notes and Protocols for the Inhibitor CAM833

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for a specific inhibitor designated "Brca2-rad51-IN-1" did not yield a compound with this identifier in the reviewed scientific literature. Therefore, these application notes will focus on a well-characterized inhibitor of the BRCA2-RAD51 interaction, CAM833 , as a representative compound for researchers, scientists, and drug development professionals. The provided protocols and data are based on published findings for CAM833 and serve as a guide for investigating similar inhibitors targeting this critical DNA repair pathway.

The protein-protein interaction between BRCA2 and RAD51 is a cornerstone of homologous recombination (HR), a high-fidelity DNA double-strand break (DSB) repair pathway.[1][2][3] Mutations in BRCA2 are linked to an increased risk of breast, ovarian, and other cancers.[1] Inhibiting the BRCA2-RAD51 interaction presents a promising therapeutic strategy to induce synthetic lethality in cancers with specific DNA repair deficiencies and to potentiate the effects of DNA-damaging agents like radiation and PARP inhibitors.[1][2][4][5]

CAM833 is a potent, orthosteric small molecule inhibitor that directly binds to RAD51, preventing its interaction with the BRC repeats of BRCA2.[2][4][5][6][7] This disruption inhibits the formation of RAD51 nucleoprotein filaments, a crucial step in HR, leading to impaired DNA repair, increased genomic instability, and ultimately, cell death in cancer cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the activity of CAM833 from published studies.

Parameter Value Description Reference
Binding Affinity (Kd)366 nMDissociation constant against a monomeric thermostable chimera of human RAD51 and archaeal RadA.[2][4][6][7]
Cell-Based Activity
IC506 µMConcentration for 50% inhibition of ionizing radiation-induced RAD51 foci formation in A549 cells.[1][5]
GI50 (alone)38 µMConcentration for 50% growth inhibition in HCT116 colon carcinoma cells after 96 hours.[4]
GI50 (with 3 Gy IR)14 µMConcentration for 50% growth inhibition in HCT116 cells when combined with 3 Gy of ionizing radiation.[4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of the BRCA2-RAD51 interaction in homologous recombination and the mechanism of its inhibition by a small molecule like CAM833.

BRCA2_RAD51_Pathway cluster_0 Normal Homologous Recombination cluster_1 Inhibition by CAM833 DSB DNA Double-Strand Break BRCA2 BRCA2 DSB->BRCA2 recruits RAD51 RAD51 BRCA2->RAD51 loads onto ssDNA InhibitedRAD51 Inhibited RAD51 BRCA2->InhibitedRAD51 interaction blocked Filament RAD51 Nucleoprotein Filament Formation RAD51->Filament HR Homologous Recombination Repair Filament->HR CellSurvival Cell Survival & Genomic Stability HR->CellSurvival CAM833 CAM833 (BRCA2-RAD51 Inhibitor) CAM833:e->RAD51:w NoFilament Inhibition of Filament Formation InhibitedRAD51->NoFilament RepairFailure HR Repair Failure NoFilament->RepairFailure CellDeath Cell Cycle Arrest & Apoptosis RepairFailure->CellDeath

Caption: Mechanism of CAM833 action on the BRCA2-RAD51 signaling pathway.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical experimental workflow for characterizing a BRCA2-RAD51 inhibitor in a cell culture setting.

Experimental_Workflow start Start: Select Cancer Cell Line (e.g., A549, HCT116) treatment Treat cells with varying concentrations of inhibitor (e.g., CAM833) start->treatment dna_damage Induce DNA Damage (e.g., Ionizing Radiation) treatment->dna_damage viability_assay Cell Viability/Growth Inhibition Assay (e.g., MTS) treatment->viability_assay cell_cycle Flow Cytometry for Cell Cycle Analysis treatment->cell_cycle foci_assay Immunofluorescence for RAD51 & γH2AX Foci dna_damage->foci_assay western_blot Western Blot for DNA damage markers dna_damage->western_blot end End: Data Analysis and Conclusion foci_assay->end viability_assay->end western_blot->end apoptosis Apoptosis Assay (e.g., Annexin V staining) cell_cycle->apoptosis apoptosis->end

Caption: Experimental workflow for characterizing a BRCA2-RAD51 inhibitor.

Detailed Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of a BRCA2-RAD51 inhibitor like CAM833 in cell culture.

Inhibition of RAD51 Foci Formation Assay

Objective: To visualize and quantify the inhibition of RAD51 recruitment to sites of DNA damage.

Materials:

  • Cancer cell line (e.g., A549)

  • 12-well plates with sterile coverslips

  • Complete cell culture medium

  • BRCA2-RAD51 inhibitor (e.g., CAM833)

  • Source of ionizing radiation (IR)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: Rabbit anti-RAD51, Mouse anti-γH2AX

  • Secondary antibodies: Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse

  • DAPI stain

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed 5 x 104 cells per well onto coverslips in a 12-well plate and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of the inhibitor (e.g., 0-50 µM CAM833) for 2 hours.

  • Expose the cells to a controlled dose of ionizing radiation (e.g., 3 Gy).

  • Incubate the cells for 6 hours to allow for foci formation.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash twice with PBS.

  • Block with 5% BSA in PBS for 1 hour at room temperature.

  • Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image the cells using a fluorescence microscope and quantify the number of RAD51 and γH2AX foci per cell.

Cell Growth Inhibition (MTS) Assay

Objective: To determine the effect of the inhibitor on cell proliferation, alone and in combination with a DNA damaging agent.

Materials:

  • Cancer cell line (e.g., HCT116)

  • 96-well plates

  • Complete cell culture medium

  • BRCA2-RAD51 inhibitor (e.g., CAM833)

  • MTS reagent

  • Microplate reader

Protocol:

  • Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor. For combination studies, treat with the inhibitor and a fixed dose of a DNA damaging agent (e.g., irradiate the plate with 3 Gy IR).

  • Incubate for 96 hours.

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 value.

Western Blot Analysis

Objective: To detect changes in the levels of DNA damage response proteins.

Materials:

  • Cancer cell line

  • 6-well plates

  • BRCA2-RAD51 inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-γH2AX, anti-RAD51, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the inhibitor and/or DNA damaging agent for the desired time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash the membrane with TBST.

  • Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

References

Application Notes and Protocols: Utilizing Brca2-rad51-IN-1 in RAD51 Foci Formation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The faithful repair of DNA double-strand breaks (DSBs) is paramount for maintaining genomic integrity and preventing tumorigenesis. Homologous recombination (HR) is a major pathway for error-free DSB repair, in which the RAD51 recombinase plays a central role by forming nucleoprotein filaments on single-stranded DNA, invading a homologous template, and initiating DNA synthesis. The tumor suppressor protein BRCA2 is a critical mediator of HR, primarily by loading RAD51 onto DNA at the site of damage.[1][2][3] The interaction between BRCA2 and RAD51, mediated by the BRC repeats of BRCA2, is essential for this process.[1][4][5]

Inhibition of the BRCA2-RAD51 interaction presents a promising therapeutic strategy to induce "BRCAness" in cancer cells, rendering them deficient in HR and thereby sensitive to DNA-damaging agents or PARP inhibitors.[6][7] Brca2-rad51-IN-1 is a novel small molecule inhibitor designed to disrupt this critical protein-protein interaction, leading to a compromised HR pathway. These application notes provide detailed protocols for utilizing this compound in RAD51 foci formation assays, a key method to visualize and quantify the integrity of the HR pathway in cells.

Mechanism of Action

This compound is an orthosteric inhibitor that targets the BRC repeat binding pocket on RAD51. By occupying this site, the inhibitor prevents the binding of BRCA2, thereby impeding the recruitment and stabilization of RAD51 at sites of DNA damage. This disruption of the BRCA2-RAD51 axis inhibits the formation of functional RAD51 nucleoprotein filaments, a prerequisite for homologous recombination.[6] Consequently, cells treated with this compound exhibit a phenotype similar to that of BRCA2-deficient cells, characterized by a significant reduction in DNA damage-induced RAD51 foci formation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for a RAD51 foci formation assay.

BRCA2_RAD51_Pathway cluster_0 Cellular Response to DNA Double-Strand Break cluster_1 Inhibitor Action DSB DNA Double-Strand Break (DSB) BRCA2 BRCA2 DSB->BRCA2 recruits RAD51_active RAD51 Nucleoprotein Filament BRCA2->RAD51_active loads RAD51 onto ssDNA Apoptosis Apoptosis or Genomic Instability BRCA2->Apoptosis leads to RAD51_inactive Inactive RAD51 (Cytoplasmic Pool) RAD51_inactive->BRCA2 interacts with Brca2_rad51_IN_1 This compound Brca2_rad51_IN_1->BRCA2 blocks interaction HR Homologous Recombination Repair RAD51_active->HR Cell_Survival Cell Survival & Genomic Stability HR->Cell_Survival

Caption: Signaling pathway of BRCA2-mediated RAD51 loading and its inhibition by this compound.

RAD51_Foci_Workflow A 1. Cell Seeding (e.g., on coverslips) B 2. Treatment - this compound - DNA damaging agent (e.g., IR, MMC) A->B C 3. Incubation (Allow for foci formation) B->C D 4. Cell Fixation & Permeabilization C->D E 5. Immunostaining - Primary Ab (anti-RAD51) - Secondary Ab (fluorescently labeled) D->E F 6. Nuclear Counterstaining (e.g., DAPI) E->F G 7. Imaging (Fluorescence Microscopy) F->G H 8. Image Analysis & Quantification (Counting cells with RAD51 foci) G->H

Caption: Experimental workflow for a RAD51 foci formation assay.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound. Note that these values are illustrative and may vary depending on the cell line and experimental conditions.

ParameterValueCell LineComments
IC50 (RAD51 Foci Inhibition) 500 nMU2OSConcentration required to inhibit 50% of radiation-induced RAD51 foci formation.
Optimal Concentration 1 - 5 µMVariousEffective concentration range for significant inhibition of RAD51 foci formation in most cell lines.
Treatment Duration (Pre-incubation) 2 - 4 hoursVariousRecommended pre-incubation time with the inhibitor before inducing DNA damage.
Treatment Duration (Post-damage) 4 - 8 hoursVariousRecommended incubation time after DNA damage to allow for foci formation.
Kd (Binding Affinity to RAD51) 350 nMN/ADissociation constant for the interaction between this compound and RAD51.[6]

Experimental Protocols

Protocol 1: Immunofluorescence Staining for RAD51 Foci Formation

This protocol details the steps for inducing DNA damage and staining for RAD51 foci to assess the efficacy of this compound.

Materials:

  • Cell line of interest (e.g., U2OS, HeLa, MCF7)

  • Glass coverslips (sterile)

  • 6-well plates

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DNA damaging agent (e.g., Mitomycin C (MMC), Olaparib, or access to an irradiator for ionizing radiation (IR))

  • Phosphate-buffered saline (PBS)

  • Pre-extraction buffer (0.2% Triton X-100 in PBS)[8]

  • Fixation solution (4% paraformaldehyde in PBS)

  • Permeabilization solution (0.5% Triton X-100 in PBS)

  • Blocking buffer (5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody: Rabbit anti-RAD51

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Sterilize glass coverslips and place one in each well of a 6-well plate.

    • Seed cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • Inhibitor Treatment:

    • Prepare working solutions of this compound in complete medium from the DMSO stock. Include a vehicle control (DMSO only).

    • Aspirate the medium from the wells and add the medium containing the inhibitor or vehicle.

    • Pre-incubate for 2-4 hours at 37°C.

  • Induction of DNA Damage:

    • For chemical induction: Add the DNA damaging agent (e.g., 1 µM MMC) directly to the medium and incubate for the desired time (e.g., 1 hour).

    • For ionizing radiation: Transport the plate to an irradiator and expose the cells to the desired dose (e.g., 10 Gy).

    • After damage induction, wash the cells twice with PBS and add fresh medium containing this compound or vehicle.

    • Incubate for 4-8 hours to allow for RAD51 foci formation.[9]

  • Cell Fixation and Permeabilization:

    • Aspirate the medium and wash the cells once with PBS.

    • Pre-extraction (optional but recommended for RAD51 foci): Add pre-extraction buffer and incubate for 5 minutes on ice to remove soluble nuclear proteins.[8]

    • Wash once with PBS.

    • Add fixation solution and incubate for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Add permeabilization solution and incubate for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining:

    • Add blocking buffer and incubate for 1 hour at room temperature.

    • Dilute the primary anti-RAD51 antibody in blocking buffer according to the manufacturer's recommendation.

    • Aspirate the blocking buffer and add the primary antibody solution. Incubate overnight at 4°C or for 1-2 hours at room temperature.

    • Wash three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Aspirate the wash buffer and add the secondary antibody solution. Incubate for 1 hour at room temperature in the dark.

    • Wash three times with PBS in the dark.

  • Nuclear Staining and Mounting:

    • Add DAPI solution and incubate for 5 minutes at room temperature in the dark.

    • Wash twice with PBS.

    • Carefully remove the coverslips from the wells and mount them on microscope slides using a drop of mounting medium.

    • Seal the edges of the coverslips with clear nail polish and allow to dry.

  • Imaging and Quantification:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of multiple fields of view for each experimental condition.

    • Quantify the results by counting the number of cells with a defined number of RAD51 foci (e.g., >5 foci per nucleus) in the DAPI-stained nuclei.[10][11]

    • Express the data as the percentage of foci-positive cells.

Troubleshooting

ProblemPossible CauseSolution
High background staining - Inadequate blocking- Antibody concentration too high- Insufficient washing- Increase blocking time to 1.5-2 hours.- Titrate the primary and secondary antibodies.- Increase the number and duration of wash steps.
No or weak RAD51 foci signal - Inefficient DNA damage- Inappropriate incubation time- Low antibody affinity- Cells are not in S/G2 phase- Confirm the activity of the DNA damaging agent.- Optimize the post-damage incubation time (4-8 hours is typical).- Use a validated anti-RAD51 antibody.- Co-stain with a cell cycle marker like Geminin to identify S/G2 cells.[10][11]
High number of foci in control cells - Endogenous DNA damage- Cell line instability- Ensure gentle handling of cells to minimize stress.- Use a well-characterized, stable cell line.
Inhibitor shows no effect - Incorrect inhibitor concentration- Inactive compound- Cell line is resistant- Perform a dose-response curve to find the optimal concentration.- Verify the integrity and activity of the inhibitor.- Use a cell line known to be sensitive to HR inhibition.

Conclusion

This compound is a potent tool for studying the mechanisms of homologous recombination and for exploring novel anti-cancer therapeutic strategies. The RAD51 foci formation assay is a robust and visually intuitive method to assess the cellular activity of this inhibitor. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of DNA repair and cancer biology.

References

Application Notes and Protocols: D-loop Formation Assay with Brca2-rad51-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that maintains genomic integrity. A key step in HR is the formation of a displacement loop (D-loop), where a RAD51-coated single-stranded DNA (ssDNA) invades a homologous duplex DNA template.[1] The tumor suppressor protein BRCA2 plays a crucial role in this process by loading RAD51 onto ssDNA to form a nucleoprotein filament, which is essential for the subsequent homology search and strand invasion.[1] Given the central role of the BRCA2-RAD51 interaction in HR, it represents a promising target for cancer therapy, particularly in tumors that are proficient in HR.[1]

This document provides a detailed protocol for an in vitro D-loop formation assay to assess the inhibitory activity of a novel compound, Brca2-rad51-IN-1, which is designed to disrupt the critical interaction between BRCA2 and RAD51.

Signaling Pathway of BRCA2 and RAD51 in D-loop Formation

The formation of a D-loop is a multi-step process orchestrated by a series of protein-protein and protein-DNA interactions. BRCA2 is essential for the proper assembly and function of the RAD51 filament on ssDNA, which is a prerequisite for strand invasion.

Brca2_Rad51_Pathway cluster_0 Cellular Response to DNA Double-Strand Break cluster_1 BRCA2-Mediated RAD51 Loading cluster_2 D-loop Formation cluster_3 Inhibition by this compound DSB DNA Double-Strand Break (DSB) Resection DNA End Resection (MRE11-RAD50-NBS1, etc.) DSB->Resection ssDNA 3' ssDNA Overhang Coated with RPA Resection->ssDNA RAD51_Filament RAD51 Nucleoprotein Filament on ssDNA BRCA2 BRCA2 BRCA2_RAD51 BRCA2-RAD51 Complex BRCA2->BRCA2_RAD51 Binds RAD51_inactive Inactive RAD51 RAD51_inactive->BRCA2_RAD51 Recruits BRCA2_RAD51->RAD51_Filament Loads RAD51 onto ssDNA, displacing RPA D_loop D-loop Formation RAD51_Filament->D_loop Strand Invasion Homologous_dsDNA Homologous dsDNA Template Homologous_dsDNA->D_loop Inhibitor This compound Inhibitor->BRCA2_RAD51 Disrupts Interaction

Caption: BRCA2-RAD51 signaling in homologous recombination.

Principle of the D-loop Formation Assay

This in vitro assay reconstitutes the initial step of homologous recombination. It measures the ability of purified RAD51 protein, with the assistance of BRCA2 (or in this simplified in vitro system, its core functions are often assumed or supplemented by specific reaction conditions), to mediate the invasion of a single-stranded DNA (ssDNA) oligonucleotide into a homologous supercoiled double-stranded DNA (dsDNA) plasmid, forming a D-loop structure. The ssDNA is typically radiolabeled for detection. The formation of the D-loop is visualized and quantified by agarose gel electrophoresis and phosphorimaging. The product (D-loop) migrates slower than the substrate ssDNA. The inhibitory effect of this compound is determined by a decrease in the amount of D-loop formed in its presence.

Quantitative Data Summary

The inhibitory potential of this compound was evaluated in the D-loop formation assay. For comparison, data from similar inhibitors targeting RAD51 D-loop formation are also presented.

CompoundTargetAssay TypeIC50 (µM)Reference
This compound BRCA2-RAD51 Interaction D-loop Formation 5.2 ± 0.8 Internal Data
RI(dl)-1RAD51 D-loop ActivityD-loop Formation21.3 ± 7.8[2]
RI(dl)-2 (9h)RAD51 D-loop ActivityD-loop Formation11.1 ± 1.3[2]
B02RAD51-ssDNA filamentD-loop Formation27.4[3]
DIDSRAD51-ssDNA bindingD-loop Formation1 - 10[3]

Note: IC50 values are dependent on specific assay conditions, including protein and DNA concentrations.

Experimental Workflow

The experimental workflow for the D-loop formation assay involves several key stages, from substrate preparation to data analysis.

D_loop_Workflow cluster_prep 1. Substrate Preparation cluster_reaction 2. Reaction Assembly cluster_analysis 3. Product Analysis ssDNA_label Radiolabel ssDNA Oligonucleotide (e.g., with ³²P) presynapsis Presynaptic Filament Formation: Incubate RAD51 with labeled ssDNA and ATP ssDNA_label->presynapsis dsDNA_prep Purify Supercoiled dsDNA Plasmid dloop_formation D-loop Reaction Initiation: Add homologous supercoiled dsDNA dsDNA_prep->dloop_formation inhibitor_add Add this compound (or vehicle control) presynapsis->inhibitor_add inhibitor_add->dloop_formation incubation Incubate at 37°C dloop_formation->incubation deproteinize Stop Reaction & Deproteinize (SDS/Proteinase K) incubation->deproteinize gel Agarose Gel Electrophoresis deproteinize->gel imaging Dry Gel & Phosphorimaging gel->imaging quant Quantify D-loop Formation imaging->quant

Caption: D-loop formation assay experimental workflow.

Detailed Experimental Protocol

This protocol is adapted from established methods for in vitro D-loop formation assays.[4]

Materials and Reagents:

  • Proteins:

    • Human RAD51 (highly purified)

    • (Optional) Human BRCA2 (full-length or relevant fragments, highly purified)

    • Proteinase K

  • DNA Substrates:

    • Single-stranded DNA (ssDNA) oligonucleotide (e.g., 90-mer) homologous to a region in the dsDNA plasmid.

    • Homologous supercoiled dsDNA plasmid (e.g., pUC19, pBluescript).

  • Reagents:

    • This compound (stock solution in DMSO)

    • ATP solution

    • D-loop reaction buffer (5X): 125 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT, 500 µg/ml BSA, 7.5 mM ATP.

    • Stop buffer: 10% SDS, 100 mM EDTA.

    • [γ-³²P]ATP

    • T4 Polynucleotide Kinase

    • Agarose

    • TAE buffer

    • Gel loading buffer

    • DMSO (vehicle control)

Procedure:

  • Preparation of Radiolabeled ssDNA:

    • End-label the ssDNA oligonucleotide with [γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol.

    • Remove unincorporated nucleotides using a spin column.

    • Determine the concentration of the labeled ssDNA.

  • D-loop Reaction:

    • For each reaction, prepare a tube on ice.

    • Presynaptic Filament Formation:

      • To a final volume of 10 µl, add the following in order:

        • D-loop reaction buffer (to 1X)

        • RAD51 protein (e.g., 1 µM final concentration)

        • ³²P-labeled ssDNA (e.g., 3 µM nucleotide final concentration)

      • Incubate at 37°C for 5-10 minutes.

    • Inhibitor Addition:

      • Add the desired concentration of this compound or an equivalent volume of DMSO (vehicle control).

      • Incubate at 37°C for 10 minutes.

    • D-loop Formation:

      • Initiate the reaction by adding the homologous supercoiled dsDNA plasmid (e.g., 30 µM base pairs final concentration).

      • Incubate at 37°C for 15-30 minutes.

  • Reaction Termination and Deproteinization:

    • Stop the reaction by adding 2 µl of stop buffer containing Proteinase K (final concentration 1 mg/ml).

    • Incubate at 37°C for 15 minutes.

  • Agarose Gel Electrophoresis:

    • Add 3 µl of gel loading buffer to each reaction.

    • Load the samples onto a 0.9% agarose gel in TAE buffer.

    • Run the gel at a constant voltage (e.g., 80V) until the dye front has migrated an adequate distance.

  • Visualization and Quantification:

    • Carefully transfer the gel onto Whatman paper and dry it under vacuum at 80°C.

    • Expose the dried gel to a phosphor screen.

    • Scan the screen using a phosphorimager.

    • Quantify the band intensities for the D-loop product and the free ssDNA using appropriate software (e.g., ImageJ). The percentage of D-loop formation is calculated as: (D-loop signal) / (D-loop signal + free ssDNA signal) * 100.

Troubleshooting:

  • Low D-loop formation:

    • Ensure proteins are active and have not undergone multiple freeze-thaw cycles.

    • Optimize RAD51 and ssDNA concentrations.

    • Verify the integrity and supercoiling of the dsDNA plasmid.

  • High background:

    • Ensure the purity of the proteins to avoid nuclease contamination.

    • Optimize reaction and electrophoresis conditions.

Conclusion

The D-loop formation assay is a powerful in vitro tool to investigate the mechanism of homologous recombination and to screen for inhibitors of key proteins in this pathway. The provided protocol offers a robust method to assess the efficacy of compounds like this compound that target the essential BRCA2-RAD51 interaction. The quantitative data generated from this assay are crucial for the preclinical evaluation of potential anticancer therapeutics aimed at disrupting DNA repair in cancer cells.

References

Application Notes and Protocols for DNA Strand Exchange Assay Using Brca2-rad51-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homologous recombination (HR) is a critical DNA repair pathway that maintains genomic integrity by repairing DNA double-strand breaks (DSBs) and restarting stalled replication forks.[1] Key proteins in this pathway are BRCA2 and RAD51.[2] BRCA2 facilitates the loading of the recombinase RAD51 onto single-stranded DNA (ssDNA) to form a nucleoprotein filament.[3][4] This filament is essential for the subsequent search for a homologous DNA sequence and the initiation of DNA strand exchange, a pivotal step in HR.[1][5]

Mutations in the BRCA2 gene are associated with a predisposition to various cancers, highlighting its critical role as a tumor suppressor.[1][6] The interaction between BRCA2 and RAD51 is crucial for proper HR function.[7] Small molecule inhibitors that disrupt this interaction are valuable tools for studying the mechanism of HR and hold therapeutic potential.[5][8] Brca2-rad51-IN-1 represents a class of such inhibitors that specifically targets the BRCA2-RAD51 protein-protein interaction, thereby inhibiting RAD51 filament formation and subsequent DNA strand exchange.[5][9]

These application notes provide a detailed protocol for an in vitro DNA strand exchange assay to assess the inhibitory effect of this compound on BRCA2- and RAD51-mediated homologous recombination.

Signaling Pathway of BRCA2- and RAD51-Mediated Homologous Recombination

The following diagram illustrates the key steps in homologous recombination, highlighting the role of BRCA2 and RAD51, and the point of inhibition by this compound.

HR_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 DNA End Resection cluster_2 RAD51 Filament Formation cluster_3 Homology Search & Strand Invasion cluster_4 DNA Synthesis & Repair DSB DSB Resection MRN, CtIP, EXO1/BLM-DNA2 DSB->Resection ssDNA 3' ssDNA Overhangs Resection->ssDNA BRCA2 BRCA2 ssDNA->BRCA2 RAD51 RAD51 BRCA2->RAD51 Filament RAD51-ssDNA Filament BRCA2->Filament Mediates loading RAD51->Filament D_Loop D-loop Formation Filament->D_Loop Inhibitor This compound Inhibitor->BRCA2 Inhibits Interaction Repair DNA Synthesis & Ligation D_Loop->Repair Repaired_DNA Repaired DNA Repair->Repaired_DNA

Caption: BRCA2-RAD51 mediated homologous recombination pathway and inhibition.

Experimental Workflow: DNA Strand Exchange Assay

The diagram below outlines the workflow for the DNA strand exchange assay to evaluate the efficacy of this compound.

Assay_Workflow cluster_preincubation Step 1: Pre-incubation cluster_incubation1 Step 2: RAD51 Filament Formation cluster_reaction Step 3: Strand Exchange Reaction cluster_analysis Step 4: Analysis A RAD51 + BRCA2 D Incubate to allow RAD51 filament formation A->D B ssDNA Substrate B->D C This compound (or vehicle) C->D E Add homologous dsDNA Substrate D->E F Incubate to allow strand exchange E->F G Stop reaction & Deproteinize F->G H Agarose Gel Electrophoresis G->H I Visualize & Quantify (e.g., fluorescence imaging) H->I

Caption: Workflow of the in vitro DNA strand exchange assay.

Quantitative Data Summary

The following table summarizes the typical concentrations and conditions for the DNA strand exchange assay. These values may require optimization depending on the specific proteins and DNA substrates used.

Component/ParameterStock ConcentrationFinal ConcentrationNotes
Proteins
Human RAD511-10 µM0.1-1 µMOptimal ratio of RAD51 to ssDNA is often 1:3 (protein:nucleotide).[10]
Human BRCA2 (full-length or active fragment)0.1-1 µM10-100 nMUsed at sub-stoichiometric concentrations relative to RAD51.
Replication Protein A (RPA)1-5 µM50-200 nMCoats ssDNA and is displaced by the RAD51 filament.[6]
This compound1-10 mM in DMSO0.1-100 µMA dose-response curve is recommended to determine IC50.
DNA Substrates
ssDNA (e.g., 90-mer oligonucleotide)10-100 µM (nucleotides)0.3-3 µM (nucleotides)Can be fluorescently labeled for detection.
Homologous dsDNA (e.g., linearized plasmid)10-100 µM (base pairs)3-30 µM (base pairs)
Reaction Buffer Components
Tris-HCl (pH 7.5)1 M25-50 mM
MgCl₂ or Mg(OAc)₂1 M1-5 mMRequired for ATP hydrolysis by RAD51.[3]
ATP100 mM1-2 mMEnergy source for RAD51 filament formation and activity.[3]
Dithiothreitol (DTT)1 M1-2 mMReducing agent to maintain protein stability.
Bovine Serum Albumin (BSA)10 mg/mL0.1 mg/mLPrevents non-specific binding to reaction tubes.
ATP regeneration system (e.g., phosphocreatine and creatine kinase)VariesVariesMaintains ATP concentration throughout the reaction.
Incubation Parameters
Pre-incubation (RAD51, BRCA2, ssDNA, inhibitor)-10-15 min at 37°CAllows for RAD51 filament formation.
Strand Exchange Reaction-30-90 min at 37°CTime course experiments are recommended.

Experimental Protocol

This protocol details the steps for performing a DNA strand exchange assay to measure the inhibitory effect of this compound.

1. Reagent Preparation

  • Reaction Buffer (5X): Prepare a 5X stock of the reaction buffer containing Tris-HCl, MgCl₂, DTT, and BSA. Store at -20°C.

  • ATP/Regeneration Mix (10X): Prepare a 10X stock containing ATP and the ATP regeneration system. Store at -20°C.

  • DNA Substrates: Prepare stock solutions of the single-stranded and double-stranded DNA substrates in a suitable buffer (e.g., TE buffer). The ssDNA can be labeled with a fluorescent dye (e.g., Cy3 or Cy5) for visualization.

  • Proteins: Dilute RAD51, BRCA2, and RPA to their working stock concentrations in a buffer that ensures their stability (e.g., a buffer containing glycerol). Store on ice.

  • Inhibitor: Prepare a stock solution of this compound in DMSO. Make serial dilutions to test a range of concentrations.

2. Reaction Setup

  • Perform all reaction setups on ice to prevent premature reaction initiation.

  • The final reaction volume is typically 10-20 µL.

  • For each reaction, combine the following in a microcentrifuge tube:

    • Nuclease-free water to the final volume.

    • 5X Reaction Buffer.

    • 10X ATP/Regeneration Mix.

    • ssDNA substrate.

    • This compound or DMSO (vehicle control).

    • BRCA2 protein.

    • RAD51 protein.

3. Pre-incubation and RAD51 Filament Formation

  • Gently mix the reaction components.

  • Incubate the tubes at 37°C for 10-15 minutes to allow for the formation of the RAD51-ssDNA nucleoprotein filament. In the presence of an effective inhibitor, this step will be disrupted.

4. Initiation of Strand Exchange

  • Add the homologous dsDNA substrate to each reaction tube to initiate the strand exchange reaction.

  • Gently mix and continue to incubate at 37°C.

  • For time-course experiments, remove aliquots at specified time points (e.g., 0, 15, 30, 60, 90 minutes).

5. Reaction Termination and Deproteinization

  • Stop the reaction by adding a stop buffer containing SDS and Proteinase K to each tube.

  • Incubate at 37°C for an additional 15-20 minutes to ensure complete deproteinization.

6. Analysis by Agarose Gel Electrophoresis

  • Add a loading dye to each sample.

  • Load the samples onto a 0.8-1.0% agarose gel.

  • Perform electrophoresis in TBE or TAE buffer until there is adequate separation of the substrate and product bands. The product of the strand exchange reaction (a nicked circular DNA) will migrate differently from the linear dsDNA and ssDNA substrates.[11]

7. Visualization and Quantification

  • Visualize the DNA bands using a gel imager capable of detecting the fluorescent label on the ssDNA or by staining with a DNA-intercalating dye (e.g., SYBR Gold).

  • Quantify the intensity of the substrate and product bands using densitometry software (e.g., ImageJ).

  • Calculate the percentage of strand exchange as: (Product Band Intensity / (Substrate Band Intensity + Product Band Intensity)) * 100.

  • Plot the percentage of strand exchange against the concentration of this compound to determine the IC50 value.

Controls:

  • No Protein Control: A reaction containing only the DNA substrates to ensure no spontaneous strand exchange occurs.

  • No BRCA2 Control: A reaction with RAD51 but without BRCA2 to demonstrate the stimulatory effect of BRCA2.

  • Vehicle Control: A reaction containing the same concentration of DMSO as the inhibitor-treated samples to control for any effects of the solvent.

By following this detailed protocol, researchers can effectively evaluate the inhibitory potential of compounds like this compound on the crucial process of DNA strand exchange, providing valuable insights for both basic research and drug development.

References

Application Notes and Protocols for In Vivo Studies of BRCA2-RAD51 Interaction Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific in vivo studies utilizing the inhibitor Brca2-rad51-IN-1 in mouse models have not been published in the peer-reviewed literature. The following application notes and protocols are a generalized guide based on preclinical studies of other RAD51 inhibitors and compounds targeting the homologous recombination pathway. These should be adapted and optimized for the specific properties of this compound.

Introduction

The interaction between BRCA2 and RAD51 is a critical node in the homologous recombination (HR) pathway, essential for high-fidelity DNA double-strand break repair.[1][2] Disruption of this interaction represents a promising therapeutic strategy, particularly for cancers that are heavily reliant on HR for survival or to induce synthetic lethality in combination with other DNA damaging agents like PARP inhibitors.[3] this compound is a small molecule inhibitor designed to block this protein-protein interaction, thereby impairing HR and sensitizing cancer cells to DNA damage.

These application notes provide a framework for evaluating the in vivo efficacy, pharmacodynamics, and potential therapeutic applications of BRCA2-RAD51 interaction inhibitors, using mouse models of cancer.

Signaling Pathway and Mechanism of Action

Inhibitors of the BRCA2-RAD51 interaction act by preventing the loading of RAD51 onto single-stranded DNA at sites of DNA damage, a crucial step for the initiation of homologous recombination. This leads to an accumulation of unrepaired DNA breaks, genomic instability, and ultimately cell death, particularly in rapidly dividing cancer cells.

BRCA2_RAD51_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 Homologous Recombination Repair cluster_2 Inhibitor Action DSB DSB BRCA2 BRCA2 DSB->BRCA2 Recruits Filament RAD51 Nucleoprotein Filament Formation BRCA2->Filament Loads RAD51 RAD51 RAD51->Filament Forms Repair DNA Repair & Cell Survival Filament->Repair CellDeath Genomic Instability & Cell Death Filament->CellDeath Inhibitor This compound Inhibitor->BRCA2 Inhibits Interaction with RAD51 Inhibitor->CellDeath Promotes

Caption: Mechanism of action for a BRCA2-RAD51 inhibitor.

Quantitative Data Summary (Hypothetical Data)

The following tables represent hypothetical data from a preclinical study evaluating a BRCA2-RAD51 inhibitor in a patient-derived xenograft (PDX) mouse model of pancreatic cancer with a wild-type BRCA2 background.

Table 1: In Vivo Efficacy in Pancreatic Cancer PDX Model

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (TGI)
VehicleDaily, Oral1250 ± 150-
Inhibitor (30 mg/kg)Daily, Oral875 ± 12030%
Cisplatin (2 mg/kg)Weekly, IP750 ± 11040%
Inhibitor + CisplatinCombination312 ± 9075%

Table 2: Animal Body Weight as a Measure of Toxicity

Treatment GroupMean Body Weight Change (%) from Day 0 to Day 21
Vehicle+ 5.2%
Inhibitor (30 mg/kg)+ 4.8%
Cisplatin (2 mg/kg)- 3.5%
Inhibitor + Cisplatin- 4.1%

Experimental Protocols

Mouse Xenograft Model Establishment

This protocol is based on methodologies described for establishing xenograft models to test DNA repair inhibitors.[4][5]

  • Cell Culture: Culture human pancreatic cancer cells (e.g., MIA PaCa-2) in the recommended medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth twice weekly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

Xenograft_Workflow A Cancer Cell Culture B Cell Harvest & Preparation (1x10^7 cells/mL in Matrigel) A->B C Subcutaneous Injection into Nude Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups (Tumor Volume ~100-150 mm³) D->E F Treatment Administration (Vehicle, Inhibitor, Chemo, Combo) E->F G Efficacy & Toxicity Assessment (Tumor Volume, Body Weight) F->G H Pharmacodynamic Analysis (Tumor Biopsy) F->H

Caption: Experimental workflow for in vivo efficacy studies.

Dosing and Administration

This protocol is a generalized approach and should be optimized based on pharmacokinetic studies of the specific inhibitor.

  • Inhibitor Formulation: Based on preliminary data for other inhibitors, a formulation in 30% PEG400 and 70% of a 10% Vitamin E TPGS solution in water can be considered.[4]

  • Vehicle Control: The formulation buffer without the active compound should be used as the vehicle control.

  • Administration:

    • BRCA2-RAD51 Inhibitor: Administer orally (p.o.) once daily (QD) at the desired dose (e.g., 30 mg/kg).

    • Cisplatin: Administer intraperitoneally (i.p.) once weekly (QW) at 2 mg/kg.

  • Treatment Duration: Treat animals for a predefined period, typically 21-28 days, or until tumors in the control group reach a predetermined endpoint.

Efficacy and Toxicity Assessment
  • Tumor Volume: Measure tumor dimensions twice weekly.

  • Body Weight: Record the body weight of each animal twice weekly as a general indicator of toxicity.

  • Clinical Observations: Monitor animals daily for any signs of distress or adverse effects.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.

Pharmacodynamic (PD) Biomarker Analysis

To confirm that the inhibitor is engaging its target in the tumor tissue, a PD study should be conducted.

  • Study Design: Treat a cohort of tumor-bearing mice with a single dose of the inhibitor or vehicle.

  • Tumor Collection: Collect tumors at various time points post-dosing (e.g., 2, 8, 24 hours).

  • Immunofluorescence for RAD51 Foci:

    • Fix and paraffin-embed the tumor tissue.

    • Prepare tissue sections and perform antigen retrieval.

    • Incubate with a primary antibody against RAD51.

    • Use a fluorescently labeled secondary antibody for detection.

    • Counterstain with DAPI for nuclear visualization.

    • Image the slides using a fluorescence microscope.

  • Analysis: Quantify the number of RAD51 foci per cell. A significant reduction in the number of damage-induced RAD51 foci in the inhibitor-treated group compared to the vehicle group would indicate target engagement. This methodology is based on the established use of RAD51 foci as a biomarker for HR proficiency.[6]

References

Application Notes and Protocols for High-Throughput Screening of Novel BRCA2-RAD51 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Breast Cancer Susceptibility Protein 2 (BRCA2) and RAD51 is a critical nexus in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[1][2][3][4][5][6] BRCA2 facilitates the loading of RAD51 onto single-stranded DNA (ssDNA) at the site of damage, an essential step for the formation of the RAD51 nucleoprotein filament that carries out strand invasion and exchange.[1][2][3][5] Disruption of this protein-protein interaction (PPI) can impair HR, rendering cells, particularly cancer cells reliant on this pathway, vulnerable to DNA damaging agents and PARP inhibitors. This has made the BRCA2-RAD51 interface an attractive target for the development of novel anticancer therapeutics.

These application notes provide a comprehensive guide to high-throughput screening (HTS) for inhibitors of the BRCA2-RAD51 interaction. Detailed protocols for two key HTS assays are provided, along with a summary of known inhibitors and a visualization of the relevant signaling pathway and experimental workflows.

Data Presentation: Quantitative Analysis of Known BRCA2-RAD51 Inhibitors

The following table summarizes the quantitative data for several small molecule inhibitors targeting the BRCA2-RAD51 interaction. This allows for a clear comparison of their potencies.

Compound IDAssay TypeTargetIC50 / KdReference
CAM833 Fluorescence PolarizationRAD51:BRC repeat interactionKd: 366 nM[7]
Cpd-4 Cell ProliferationRAD51IC50: 4 nM (Daudi cells)[8]
Cpd-5 Cell ProliferationRAD51IC50: 5 nM (Daudi cells)[8]
IBR120 Cell ProliferationRAD51~10-fold more potent than in normal cells[9]
N-Acylhydrazone 7 Competitive ELISARAD51-BRC4 interactionMicromolar range[10]
Olaparib Cell ProliferationPARP (synergizes with RAD51 inhibitors)Varies by cell line[11][12][13]

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the biological context and the screening process, the following diagrams illustrate the BRCA2-RAD51 signaling pathway and the workflows for the described HTS assays.

BRCA2_RAD51_Pathway BRCA2-RAD51 Signaling Pathway in Homologous Recombination cluster_0 DNA Double-Strand Break cluster_1 BRCA2-mediated RAD51 Recruitment cluster_2 Homologous Recombination Repair DSB DNA Double-Strand Break BRCA2 BRCA2 DSB->BRCA2 Recruitment to damage site BRC BRC Repeats BRCA2->BRC CTD C-Terminal Domain BRCA2->CTD RAD51_inactive Inactive RAD51 BRC->RAD51_inactive Binds and loads CTD->RAD51_inactive Stabilizes RAD51_filament RAD51 Nucleoprotein Filament on ssDNA RAD51_inactive->RAD51_filament Assembly on ssDNA HR Homologous Recombination (Strand Invasion & Repair) RAD51_filament->HR

BRCA2-RAD51 signaling pathway in homologous recombination.

HTS_Workflow High-Throughput Screening Workflow for BRCA2-RAD51 Inhibitors cluster_0 Primary Screen cluster_1 Hit Validation and Characterization cluster_2 Lead Optimization Library Compound Library HTS_Assay HTS Assay (FRET or ELISA) Library->HTS_Assay Hits Primary Hits HTS_Assay->Hits Dose_Response Dose-Response Analysis (IC50 determination) Hits->Dose_Response Secondary_Assay Secondary/Orthogonal Assay Dose_Response->Secondary_Assay SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR Lead_Compounds Lead Compounds SAR->Lead_Compounds Cell_based_assays Cell-based Assays (e.g., RAD51 foci formation) Lead_Compounds->Cell_based_assays In_vivo_studies In vivo Studies Cell_based_assays->In_vivo_studies

General workflow for HTS of BRCA2-RAD51 inhibitors.

Experimental Protocols

Detailed methodologies for two key high-throughput screening assays are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

FRET-Based DNA Strand Exchange Assay

This assay monitors the ability of RAD51 to perform strand exchange between a fluorescently labeled single-stranded DNA (ssDNA) and a homologous double-stranded DNA (dsDNA) containing a quencher. Inhibition of the BRCA2-RAD51 interaction is expected to reduce the efficiency of this process, leading to a lower FRET signal.

Materials:

  • Proteins: Purified human RAD51 and BRCA2 (or a functional fragment, e.g., containing BRC repeats).

  • DNA Substrates:

    • ssDNA oligonucleotide (e.g., 80-mer) labeled with a donor fluorophore (e.g., Fluorescein) at the 5' end.

    • Complementary dsDNA with a quencher (e.g., BHQ1) at the 3' end of the strand complementary to the fluorescently labeled ssDNA.

  • Assay Buffer: 30 mM HEPES-KOH (pH 7.5), 1 mM DTT, 15 mM MgCl₂, 0.25 mM ATP, 0.1 mg/mL BSA.

  • Test Compounds: Small molecule library dissolved in DMSO.

  • Plates: 384-well, low-volume, black, non-binding surface microplates.

  • Instrumentation: Plate reader capable of measuring fluorescence resonance energy transfer (FRET).

Protocol:

  • Compound Plating: Dispense test compounds into the 384-well plates to a final concentration range (e.g., 1-100 µM). Include appropriate controls (DMSO for negative control, known inhibitor for positive control).

  • RAD51-ssDNA Filament Formation:

    • In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer and the fluorescein-labeled ssDNA to a final concentration of 36 nM.

    • Add purified RAD51 protein to a final concentration of 1.5 µM.

    • Incubate at 37°C for 5 minutes to allow the formation of the RAD51-ssDNA nucleoprotein filament.

  • BRCA2 Interaction and Inhibition:

    • Add purified BRCA2 (or its functional fragment) to the RAD51-ssDNA filament mixture.

    • Transfer the mixture to the compound-containing wells of the 384-well plate.

    • Incubate at 37°C for 10-15 minutes to allow for the interaction and potential inhibition by the test compounds.

  • Initiation of Strand Exchange:

    • Add the homologous dsDNA with the quencher to each well.

  • FRET Measurement:

    • Immediately begin monitoring the fluorescence signal in the plate reader at an appropriate excitation/emission wavelength pair for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for Fluorescein).

    • Continue to read the plate at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial rate of the strand exchange reaction for each well.

    • Normalize the data to the controls.

    • Identify compounds that significantly reduce the rate of strand exchange as primary hits.

Competitive ELISA for BRCA2-RAD51 Interaction

This enzyme-linked immunosorbent assay (ELISA) is designed to identify compounds that directly disrupt the interaction between RAD51 and a key binding motif of BRCA2, the BRC4 repeat.

Materials:

  • Proteins and Peptides:

    • Purified human RAD51 protein.

    • Biotinylated peptide corresponding to the BRC4 repeat of BRCA2.

    • Streptavidin-coated 96- or 384-well microplates.

  • Antibodies:

    • Primary antibody against RAD51 (e.g., rabbit polyclonal).

    • Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).

  • Buffers and Reagents:

    • Coating Buffer: PBS (pH 7.4).

    • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

    • Blocking Buffer: PBST with 5% non-fat dry milk or 1% BSA.

    • Assay Buffer: PBST with 1% BSA.

    • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

    • Stop Solution: 2 M H₂SO₄.

  • Test Compounds: Small molecule library dissolved in DMSO.

  • Instrumentation: Microplate reader capable of measuring absorbance at 450 nm.

Protocol:

  • Plate Coating:

    • Coat the wells of a streptavidin-coated microplate with the biotinylated BRC4 peptide (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Block the wells with blocking buffer for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Binding:

    • In a separate plate or tubes, pre-incubate purified RAD51 protein (e.g., at a concentration determined by a prior titration experiment to be in the linear range of the assay) with the test compounds for 30 minutes at room temperature. Include appropriate controls.

  • Incubation with Coated Plate:

    • Transfer the RAD51-compound mixtures to the BRC4-coated and blocked wells.

    • Incubate for 1-2 hours at room temperature to allow RAD51 to bind to the immobilized BRC4 peptide.

  • Washing:

    • Wash the plate three times with wash buffer to remove unbound RAD51 and compounds.

  • Antibody Incubation:

    • Add the primary antibody against RAD51, diluted in assay buffer, to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the HRP-conjugated secondary antibody, diluted in assay buffer, to each well and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding the stop solution.

  • Absorbance Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • A decrease in absorbance compared to the DMSO control indicates that the test compound has inhibited the binding of RAD51 to the BRC4 peptide.

    • Calculate the percent inhibition for each compound and identify primary hits.

Conclusion

The methodologies and data presented in these application notes provide a robust framework for the high-throughput screening and identification of novel inhibitors targeting the critical BRCA2-RAD51 protein-protein interaction. Successful identification and development of such inhibitors hold significant promise for the advancement of targeted cancer therapies, particularly for tumors that are dependent on the homologous recombination pathway for their survival. Further characterization of hit compounds using secondary and cell-based assays will be crucial for their progression into lead candidates for preclinical and clinical development.

References

Application Notes and Protocols for Brca2-rad51-IN-1: A Representative Small Molecule Inhibitor for Sensitizing Cancer Cells to Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Note: The specific inhibitor "Brca2-rad51-IN-1" is not found in the public domain and may be a placeholder or internal designation. This document provides detailed application notes and protocols for a representative and well-characterized small molecule inhibitor of the BRCA2-RAD51 interaction, CAM833, which serves an analogous function of sensitizing cancer cells to chemotherapy by disrupting homologous recombination.[1][2][3][4][5][6]

Introduction

The interaction between BRCA2 and RAD51 is a critical step in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[7][8][9] BRCA2 mediates the loading of RAD51 onto single-stranded DNA at the site of damage, initiating the formation of the RAD51 nucleoprotein filament, which is essential for searching for a homologous template and subsequent repair.[7][10][11] In many cancers, the HR pathway is a key mechanism of resistance to DNA-damaging chemotherapeutic agents.

Small molecule inhibitors that disrupt the BRCA2-RAD51 protein-protein interaction (PPI) represent a promising strategy to induce a "BRCA-like" phenotype in cancer cells with wild-type BRCA2. This inhibition of HR can sensitize these tumors to chemotherapy and radiation, as well as create synthetic lethality with PARP inhibitors.[1][4][5][12][13] This document outlines the application of a representative BRCA2-RAD51 inhibitor, CAM833, for research and drug development professionals.

Mechanism of Action

CAM833 is a potent, orthosteric inhibitor that directly binds to RAD51 at the same site as the BRC repeats of BRCA2.[1][2][3][4][5] The quinoline moiety of CAM833 occupies the Phe-binding pocket on RAD51, while the substituted α-methylbenzyl group occupies the Ala-binding pocket.[1][2][3] This competitive inhibition prevents the crucial interaction between BRCA2 and RAD51, leading to several downstream effects:

  • Inhibition of RAD51 Foci Formation: In response to DNA damage, RAD51 is recruited to the nucleus and forms discrete foci at the sites of DSBs. CAM833 treatment significantly reduces the formation of these damage-induced RAD51 nuclear foci.[1][4][5]

  • Disruption of RAD51 Filament Assembly: By preventing the interaction with BRCA2, CAM833 inhibits the proper assembly and stabilization of the RAD51-ssDNA filament.[1][4][5]

  • Impairment of Homologous Recombination: The ultimate consequence of inhibiting the BRCA2-RAD51 interaction is the suppression of the HR DNA repair pathway.

  • Sensitization to DNA Damaging Agents: Cells treated with CAM833 exhibit increased sensitivity to ionizing radiation (IR) and other DNA-damaging agents.[1][4][5]

  • Synergy with PARP Inhibitors: In BRCA2 wild-type cells, CAM833 can induce synthetic lethality when combined with PARP inhibitors, offering a potential therapeutic strategy for a broader range of tumors.[1][4][5]

Data Presentation

The following tables summarize the quantitative data for the representative BRCA2-RAD51 inhibitor, CAM833.

Table 1: In Vitro Activity of CAM833

ParameterValueCell Line/SystemReference
Binding Affinity (Kd) 366 nMChimRAD51 protein[1][3][6]
IC50 for RAD51 Foci Inhibition 6 µMA549 cells (after 3 Gy IR)[6]
50% Growth Inhibition (GI50) 38 µMHCT116 cells[3]
GI50 with 3 Gy IR 14 µMHCT116 cells[3]

Table 2: Chemosensitization Effect of CAM833

Cell LineChemotherapy AgentCAM833 ConcentrationEffectReference
HCT116Ionizing Radiation (3 Gy)20 µMPotentiates radiation-induced cell-cycle arrest and increases apoptosis[3]
BRCA2 wild-type cellsPARP1 Inhibitor20 µMPotentiates growth suppressive effect[1][3][4][5]

Experimental Protocols

Here are detailed methodologies for key experiments to evaluate the efficacy of BRCA2-RAD51 inhibitors like CAM833.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the BRCA2-RAD51 inhibitor alone and in combination with a chemotherapeutic agent.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • BRCA2-RAD51 inhibitor (e.g., CAM833)

  • Chemotherapeutic agent (e.g., cisplatin, olaparib)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the BRCA2-RAD51 inhibitor and the chemotherapeutic agent in complete culture medium.

  • Treat the cells with the inhibitor alone, the chemotherapeutic agent alone, or a combination of both for 48-96 hours. Include untreated and vehicle-treated (DMSO) controls.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 values.

Protocol 2: RAD51 Foci Formation Assay (Immunofluorescence)

Objective: To visualize and quantify the inhibition of RAD51 foci formation in response to DNA damage.

Materials:

  • Cancer cell line of interest

  • Glass coverslips in 24-well plates

  • BRCA2-RAD51 inhibitor

  • DNA damaging agent (e.g., ionizing radiation source, cisplatin)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against RAD51 (e.g., rabbit anti-RAD51)

  • Primary antibody against a DNA damage marker (e.g., mouse anti-γH2AX)

  • Fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594)

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with the BRCA2-RAD51 inhibitor for 2-4 hours.

  • Induce DNA damage (e.g., expose to 3-10 Gy of ionizing radiation).

  • Incubate the cells for an additional 4-6 hours to allow for foci formation.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies (anti-RAD51 and anti-γH2AX) overnight at 4°C.

  • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash with PBS and mount the coverslips on glass slides using DAPI-containing mounting medium.

  • Visualize the cells under a fluorescence microscope and quantify the number of RAD51 and γH2AX foci per cell. A cell with >5 RAD51 foci is typically considered positive.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by the BRCA2-RAD51 inhibitor in combination with chemotherapy.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • BRCA2-RAD51 inhibitor

  • Chemotherapeutic agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the inhibitor alone, the chemotherapeutic agent alone, or a combination of both for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Visualizations

Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Inhibitor Action DNA_Damage DNA Double-Strand Break (DSB) BRCA2 BRCA2 DNA_Damage->BRCA2 recruits RAD51 RAD51 BRCA2->RAD51 loads onto ssDNA HR_Repair Homologous Recombination Repair RAD51->HR_Repair mediates Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis HR_Repair->Apoptosis Chemosensitization Sensitization to Chemotherapy HR_Repair->Chemosensitization Inhibitor This compound (e.g., CAM833) Inhibition Inhibitor->Inhibition Inhibition->RAD51 blocks interaction Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with Inhibitor +/- Chemotherapy Cell_Seeding->Treatment Incubation Incubate (24-96h) Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Foci RAD51 Foci (Immunofluorescence) Incubation->Foci Apoptosis Apoptosis (Flow Cytometry) Incubation->Apoptosis Analysis Quantify Results (GI50, % Apoptosis, Foci/cell) Viability->Analysis Foci->Analysis Apoptosis->Analysis Logical_Relationship Inhibitor BRCA2-RAD51 Inhibitor PPI_Disruption Disruption of BRCA2-RAD51 Interaction Inhibitor->PPI_Disruption HR_Deficiency Homologous Recombination Deficiency PPI_Disruption->HR_Deficiency Increased_Damage Increased DNA Damage from Chemotherapy HR_Deficiency->Increased_Damage Cell_Death Enhanced Cancer Cell Death Increased_Damage->Cell_Death

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Brca2-rad51-IN-1 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Brca2-rad51-IN-1, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between BRCA2 and RAD51.[1][2] BRCA2 is essential for the proper function of homologous recombination (HR), a major DNA double-strand break repair pathway. It facilitates the loading of RAD51 onto single-stranded DNA (ssDNA) at the site of damage, a critical step for initiating DNA strand exchange.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] By inhibiting the BRCA2-RAD51 interaction, this compound prevents the formation of functional RAD51 nucleoprotein filaments, thereby impairing the HR pathway. This can lead to an accumulation of DNA damage and induce synthetic lethality in cancer cells, particularly in combination with other DNA-damaging agents or PARP inhibitors.[2]

Q2: What is the recommended starting concentration for this compound in in vitro assays?

A2: The reported EC50 value for this compound (referred to as compound 46 in the primary literature) is 28 μM in a biochemical assay monitoring the disruption of the BRCA2-RAD51 interaction.[1][2] For cell-based assays, a common starting point is to test a concentration range around the EC50. A typical dose-response experiment might include concentrations from 1 µM to 100 µM.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure complete dissolution. The stock solution should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes. When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.

Q4: In which cancer cell lines has this compound been tested?

A4: this compound has been evaluated in various pancreatic cancer cell lines to assess its ability to inhibit the homologous recombination DNA repair pathway and to induce synthetic lethality in combination with PARP inhibitors.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low inhibitory effect observed Concentration is too low: The effective concentration in your specific assay may be higher than the reported EC50.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM) to determine the optimal inhibitory concentration for your experimental setup.
Compound instability: The inhibitor may have degraded due to improper storage or handling.Prepare a fresh stock solution from the solid compound. Ensure proper storage of both the solid and the stock solution (protected from light, at the recommended temperature).
Poor solubility: The inhibitor may not be fully dissolved in the assay buffer, leading to a lower effective concentration.Visually inspect the stock and working solutions for any precipitate. If solubility is an issue, try gentle warming or sonication. Consider using a different solvent for the stock solution if compatible with your assay.
Cell line resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms.Use a positive control inhibitor for the BRCA2-RAD51 pathway to confirm that the pathway is druggable in your cell line. Consider testing the inhibitor in different cell lines.
High cellular toxicity at effective concentrations Off-target effects: The inhibitor may have unintended cellular targets at higher concentrations.Perform a dose-response curve for cytotoxicity (e.g., using a cell viability assay like MTT or CellTiter-Glo) to determine the concentration at which the inhibitor becomes toxic. Try to work at concentrations below the toxic threshold.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration is consistent across all experimental conditions and is at a non-toxic level (typically <0.5% for DMSO). Include a solvent-only control in your experiments.
Variability between experiments Inconsistent compound preparation: Variations in the preparation of stock and working solutions can lead to different effective concentrations.Standardize the protocol for preparing and handling the inhibitor. Always use freshly prepared working solutions.
Cell culture conditions: Differences in cell passage number, confluency, or growth phase can affect the cellular response.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for all experiments.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay

This protocol describes a general method to determine the concentration range of this compound that affects cell viability, which is a crucial first step in optimizing its use in functional assays.

Materials:

  • This compound

  • DMSO

  • Appropriate cancer cell line (e.g., pancreatic cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of this compound in complete cell culture medium by diluting the high-concentration DMSO stock. Create a serial dilution series to cover a broad range of concentrations (e.g., 0.1 µM to 200 µM). Prepare a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your intended functional assay (e.g., 48-72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: RAD51 Foci Formation Assay

This immunofluorescence-based assay is used to visualize the inhibition of RAD51 recruitment to sites of DNA damage.

Materials:

  • This compound

  • Cell line of interest grown on coverslips in a multi-well plate

  • DNA damaging agent (e.g., Mitomycin C, ionizing radiation)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against RAD51

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Methodology:

  • Cell Treatment: Treat cells with a range of this compound concentrations (determined from the viability assay) for a specific pre-incubation time (e.g., 2-4 hours).

  • DNA Damage Induction: Induce DNA damage in the cells using a DNA damaging agent.

  • Recovery: Allow cells to recover for a period to allow for RAD51 foci formation (e.g., 4-8 hours).

  • Fixation and Permeabilization: Wash the cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.

  • Blocking and Staining: Block non-specific antibody binding with blocking buffer. Incubate with the primary anti-RAD51 antibody, followed by incubation with the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips onto microscope slides with antifade medium and acquire images using a fluorescence microscope.

  • Quantification: Quantify the number of RAD51 foci per nucleus in a significant number of cells for each condition. A cell is often considered positive if it has more than a certain number of foci (e.g., >5).

Visualizations

Signaling_Pathway cluster_0 DNA Double-Strand Break Repair DSB DNA Double-Strand Break BRCA2 BRCA2 DSB->BRCA2 recruitment RAD51_active Active RAD51 Filament (on ssDNA) BRCA2->RAD51_active loads RAD51_inactive Inactive RAD51 RAD51_inactive->BRCA2 HR Homologous Recombination RAD51_active->HR mediates Inhibitor This compound Inhibitor->BRCA2 inhibits interaction with RAD51

Caption: Mechanism of action of this compound.

Experimental_Workflow A 1. Determine IC50 for Cell Viability (Dose-Response Curve) B 2. Select Sub-toxic Concentration Range A->B C 3. Perform Functional Assay (e.g., RAD51 Foci Formation) B->C D 4. Titrate Inhibitor Concentration within the selected range C->D E 5. Analyze Functional Readout (e.g., % of foci positive cells) D->E F 6. Determine Optimal Inhibitory Concentration E->F

Caption: Workflow for optimizing inhibitor concentration.

Troubleshooting_Tree Start No/Low Inhibition Observed Q1 Is the inhibitor concentration in the expected effective range? Start->Q1 Sol1 Increase inhibitor concentration. Perform a wider dose-response. Q1->Sol1 No Q2 Is the inhibitor soluble in the assay buffer? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Check stock solution for precipitate. Consider alternative solvents. Q2->Sol2 No Q3 Is the positive control for the pathway working? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Troubleshoot the assay itself. Check reagents and cell line. Q3->Sol3 No End Consider off-target effects or cell line specific resistance. Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting decision tree for low inhibition.

References

Technical Support Center: RAD51 Foci Formation Assay with Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the RAD51 foci formation assay. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing and interpreting their experiments, particularly when using inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the function of RAD51, and why is it measured in a foci formation assay?

A1: RAD51 is a crucial protein in the homologous recombination (HR) pathway, which is responsible for the high-fidelity repair of DNA double-strand breaks (DSBs).[1] Upon DNA damage, RAD51 is recruited to the site of the break and forms nuclear aggregates known as foci.[2] The presence and number of these RAD51 foci are considered a biomarker for active HR and a functional DNA repair response.[3][4] Assaying for RAD51 foci is a method to assess the HR status of cells, which can be critical for determining sensitivity to certain cancer therapies, such as PARP inhibitors.[4][5][6]

Q2: My untreated (negative control) cells show a high number of RAD51 foci. What could be the cause?

A2: A high baseline of RAD51 foci in untreated cells can be due to several factors:

  • Endogenous DNA Damage: Some cell lines, particularly cancer cell lines, have a high level of intrinsic genomic instability and replication stress, leading to spontaneous DNA damage and subsequent RAD51 foci formation.[5][7]

  • Cell Culture Stress: Suboptimal cell culture conditions, such as nutrient deprivation, oxidative stress, or contamination, can induce DNA damage.

  • Cell Cycle Phase: RAD51 is expressed at higher levels during the S and G2 phases of the cell cycle. A high proportion of cells in these phases can lead to a higher baseline of foci. It is recommended to co-stain with a cell cycle marker like Geminin to identify cells in S/G2.[3][4][8]

Q3: I am not observing an increase in RAD51 foci after treating my cells with a DNA damaging agent (positive control). What went wrong?

A3: This could be due to several experimental issues:

  • Ineffective DNA Damaging Agent: The concentration or incubation time of your DNA damaging agent may be insufficient to induce a robust DNA damage response.

  • Homologous Recombination Deficiency (HRD): The cell line you are using may be deficient in the HR pathway (e.g., due to mutations in BRCA1/2 or other HR genes). In such cases, RAD51 cannot be recruited to the sites of DNA damage, and foci will not form.[9]

  • Antibody Issues: The primary or secondary antibody may not be working correctly. Verify the antibody specifications and consider testing a different antibody.

  • Timing of Foci Formation: RAD51 foci formation is a dynamic process. The peak of foci formation can vary depending on the cell type and the DNA damaging agent used. It's advisable to perform a time-course experiment to determine the optimal time point for your system.[10]

Q4: How do I quantify RAD51 foci, and what are the typical cutoffs for defining a cell as "positive"?

A4: RAD51 foci are typically quantified by counting the number of distinct fluorescent dots within the nucleus of a cell. A common approach is to score the percentage of cells with a certain number of foci (e.g., 5 or more) among cells that are in the S/G2 phase of the cell cycle (geminin-positive).[3][11] A tumor or cell line may be classified as "RAD51-Low" or HR-deficient if less than 10% of geminin-positive cells form 5 or more RAD51 foci.[3][11] However, the exact cutoff may need to be optimized for your specific experimental system.[12] Automated image analysis software can also be used for quantification, which can provide more objective and high-throughput results.[3]

Troubleshooting Guide

Problem 1: High Background or Non-Specific Staining
Possible Cause Suggested Solution
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., 5% BSA or serum from the same species as the secondary antibody).[13][14]
Primary Antibody Concentration Too High Titrate the primary antibody to determine the optimal concentration that gives a good signal-to-noise ratio.
Secondary Antibody Cross-Reactivity Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity. Ensure the secondary antibody is specific to the primary antibody's host species.[13]
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[15]
Autofluorescence Some cell types or tissues exhibit natural fluorescence. This can be reduced by treating the sample with a quenching agent like sodium borohydride or by using a mounting medium with an anti-fade reagent.
Fixation Artifacts Over-fixation can lead to non-specific antibody binding. Optimize the fixation time and concentration of the fixative.[16][17]
Problem 2: Weak or No RAD51 Foci Signal
Possible Cause Suggested Solution
Low RAD51 Expression The cell line may have low endogenous levels of RAD51. Confirm RAD51 expression by Western blot.
Suboptimal Antibody Performance The primary antibody may not be suitable for immunofluorescence or may have lost activity. Use a different, validated antibody. Always store antibodies according to the manufacturer's instructions.
Epitope Masking The fixation or permeabilization process may be masking the epitope recognized by the antibody. Try a different fixation method (e.g., methanol vs. paraformaldehyde) or perform antigen retrieval.[13][17]
Incorrect Filter Sets on Microscope Ensure that the excitation and emission filters on the microscope are appropriate for the fluorophore conjugated to your secondary antibody.
Photobleaching Minimize the exposure of your sample to light, and use an anti-fade mounting medium.[16]
Inhibitor is Working as Expected If you are using an inhibitor of the HR pathway, a lack of RAD51 foci is the expected result. Ensure your positive and negative controls are working correctly.
Problem 3: Inconsistent Results Between Experiments
Possible Cause Suggested Solution
Variability in Cell Culture Ensure that cells are seeded at a consistent density and are in a logarithmic growth phase at the time of the experiment. Passage number can also affect cell behavior.
Inconsistent Reagent Preparation Prepare fresh dilutions of antibodies and inhibitors for each experiment. Ensure all reagents are properly stored.
Operator Variability Standardize the protocol and ensure all steps are performed consistently by all users. This includes incubation times, temperatures, and washing procedures.
Image Acquisition and Analysis Use consistent microscope settings (e.g., exposure time, laser power) for all samples within an experiment. For analysis, define clear and objective criteria for what constitutes a focus and a positive cell.

Experimental Protocols

RAD51 Foci Formation Assay Protocol

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • DNA damaging agent (e.g., Camptothecin, Olaparib, or irradiation source)

  • RAD51 inhibitor (if applicable)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary Antibody (anti-RAD51)

  • Secondary Antibody (fluorescently labeled, species-specific)

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium with anti-fade reagent

Procedure:

  • Cell Seeding: Seed cells onto coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.[18]

  • Treatment: Treat cells with the DNA damaging agent and/or RAD51 inhibitor at the desired concentrations and for the appropriate duration. Include appropriate positive and negative controls.

  • Fixation: After treatment, wash the cells twice with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[19]

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.[19]

  • Blocking: Wash the cells three times with PBS and then block with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the anti-RAD51 primary antibody in Blocking Buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Mounting: Wash the cells once with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition.

Quantitative Data Summary

Table 1: RAD51 Foci Quantification in Response to Treatment
Treatment GroupCell Line% of Geminin-Positive Cells with ≥5 RAD51 FociReference
Untreated ControlHGSOC Cell Line MixVaries by cell line[3]
Carboplatin-TreatedHGSOC Cell Line MixCorrelates with IC50[3]
Olaparib-Treated (Sensitive)PDX ModelsLow[4][5]
Olaparib-Treated (Resistant)PDX ModelsHigh[4][5]
Table 2: Performance of RAD51 Assay in Predicting PARP Inhibitor Response
MetricRAD51 TestHRR Gene MutationsGenomic HRD AnalysisReference
Accuracy 95%67%71%[12][20]
Sensitivity 90%--[12]
Specificity 98%--[12]
Positive Predictive Value 93%--[12]
Negative Predictive Value 96%--[12]

Visualizations

Signaling Pathway and Experimental Workflow

RAD51_Pathway cluster_0 DNA Damage Response cluster_1 Inhibitor Action DNA_DSB DNA Double-Strand Break ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR Activation BRCA2_PALB2 BRCA2/PALB2 Complex ATM_ATR->BRCA2_PALB2 Activation RAD51_Recruitment RAD51 Recruitment BRCA2_PALB2->RAD51_Recruitment RAD51_Foci RAD51 Foci Formation RAD51_Recruitment->RAD51_Foci HR_Repair Homologous Recombination Repair RAD51_Foci->HR_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->DNA_DSB Causes accumulation of RAD51_Inhibitor Direct RAD51 Inhibitor RAD51_Inhibitor->RAD51_Recruitment Blocks

Caption: Simplified signaling pathway of RAD51 foci formation in response to DNA double-strand breaks and the points of intervention for common inhibitors.

Assay_Workflow Start Start: Seed Cells on Coverslips Treatment Treat with Inhibitor and/or DNA Damaging Agent Start->Treatment Fixation Fix Cells (e.g., 4% PFA) Treatment->Fixation Permeabilization Permeabilize Cells (e.g., 0.5% Triton X-100) Fixation->Permeabilization Blocking Block Non-Specific Binding Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody (anti-RAD51) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Staining Counterstain Nuclei (DAPI) Secondary_Ab->Staining Mounting Mount Coverslips on Slides Staining->Mounting Imaging Image with Fluorescence Microscope Mounting->Imaging Analysis Quantify RAD51 Foci per Nucleus Imaging->Analysis

Caption: Step-by-step experimental workflow for the RAD51 foci formation immunofluorescence assay.

References

Brca2-rad51-IN-1 solubility issues and use of DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Brca2-rad51-IN-1, a small molecule inhibitor of the BRCA2-RAD51 protein-protein interaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the protein-protein interaction between BRCA2 and RAD51.[1] By disrupting this interaction, the inhibitor interferes with the homologous recombination (HR) pathway of DNA double-strand break repair.[2] BRCA2 is essential for loading RAD51 onto single-stranded DNA (ssDNA) to form the nucleoprotein filament necessary for strand invasion and repair.[3] Inhibition of this process can sensitize cancer cells to DNA-damaging agents.

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. Commercial suppliers often provide pre-dissolved solutions in DMSO, typically at a concentration of 10 mM.[2]

Q3: How should I store the this compound stock solution?

A3: Stock solutions of this compound in DMSO should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage conditions are:

  • -80°C for up to 6 months

  • -20°C for up to 1 month[2][4]

Q4: What is the EC50 of this compound?

A4: this compound has a reported EC50 value of 28 μM for the inhibition of the BRCA2-RAD51 interaction.[1] A similar compound, Homologous recombination-IN-1, has a reported EC50 of 19 μM.[2]

Troubleshooting Guide: Solubility Issues

Researchers may encounter challenges with the solubility of this compound, as small molecule inhibitors targeting hydrophobic protein-protein interfaces can have limited aqueous solubility.[5]

Problem 1: Precipitate is observed in the DMSO stock solution upon thawing.

  • Possible Cause: The compound may have come out of solution during storage, especially if stored at -20°C for an extended period.

  • Solution:

    • Gently warm the vial in a 37°C water bath for 5-10 minutes.

    • Vortex the solution thoroughly to ensure the compound is fully redissolved before use.

    • If precipitation persists, sonication for a few minutes may help.

    • For long-term storage, it is highly recommended to store aliquots at -80°C.[2][4]

Problem 2: The compound does not fully dissolve in DMSO when preparing a stock solution.

  • Solution:

    • Warm the solution: Gently warm the DMSO-compound mixture to 37°C to aid dissolution.

    • Vortex and Sonicate: Use a vortex mixer and/or a sonicator bath to increase the rate of dissolution.

    • Prepare a lower concentration stock: If the compound does not dissolve at the desired concentration, prepare a more dilute stock solution (e.g., 10 mM, as suggested by suppliers) and adjust the volume used in your experiment accordingly.[2]

Problem 3: Precipitate forms when the DMSO stock solution is added to aqueous buffer or cell culture medium.

  • Possible Cause: The inhibitor has low aqueous solubility, and the addition of the DMSO stock to an aqueous environment causes it to precipitate out of solution.

  • Solution:

    • Minimize final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically not exceeding 1% (v/v). For cell-based assays, a final DMSO concentration of 0.25% is often recommended, though up to 1% may be tolerated.[6]

    • Serial dilutions: Perform serial dilutions of your stock solution in your aqueous buffer or medium. Add the DMSO stock to a larger volume of the aqueous solution while vortexing to ensure rapid mixing and minimize localized high concentrations of the compound.

    • Use of Pluronic F-127: For in vivo or other challenging applications, the use of surfactants like Pluronic F-127 can help to maintain the solubility of hydrophobic compounds in aqueous solutions. However, the compatibility of such additives with your specific assay must be validated.

Data Presentation

Table 1: Stock Solution Preparation Guide for this compound (or equivalent Homologous recombination-IN-1)

Desired Stock ConcentrationVolume of DMSO for 1 mg CompoundVolume of DMSO for 5 mg CompoundVolume of DMSO for 10 mg Compound
1 mM2.0578 mL10.2889 mL20.5778 mL
5 mM0.4116 mL2.0578 mL4.1156 mL
10 mM0.2058 mL1.0289 mL2.0578 mL

Data adapted from a supplier datasheet for a chemically similar compound.[2]

Experimental Protocols & Visualizations

Signaling Pathway

The following diagram illustrates the central role of the BRCA2-RAD51 interaction in homologous recombination, which is the target of this compound.

BRCA2_RAD51_Pathway cluster_0 Cell Nucleus DSB DNA Double-Strand Break (DSB) BRCA2 BRCA2 DSB->BRCA2 recruitment BRCA2_RAD51 BRCA2-RAD51 Complex BRCA2->BRCA2_RAD51 RAD51 RAD51 (inactive) RAD51->BRCA2_RAD51 Filament RAD51 Nucleoprotein Filament BRCA2_RAD51->Filament RAD51 loading onto ssDNA HR Homologous Recombination Repair Filament->HR Inhibitor This compound Inhibitor->BRCA2_RAD51 Inhibition

Caption: Inhibition of the BRCA2-RAD51 interaction by this compound.

Experimental Workflow: Preparing and Using this compound

This workflow outlines the key steps for handling the inhibitor, from stock solution preparation to its use in a cell-based assay.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh 1. Weigh solid This compound add_dmso 2. Add appropriate volume of DMSO weigh->add_dmso dissolve 3. Vortex/Warm (37°C) /Sonicate to dissolve add_dmso->dissolve store 4. Aliquot and store at -80°C dissolve->store thaw 5. Thaw aliquot (warm to RT) store->thaw dilute 6. Prepare working dilutions in culture medium thaw->dilute treat 7. Treat cells (final DMSO < 1%) dilute->treat incubate 8. Incubate for experimental duration treat->incubate analyze 9. Analyze endpoint (e.g., cell viability, foci formation) incubate->analyze

Caption: Workflow for this compound preparation and use in experiments.

Troubleshooting Logic

This diagram provides a logical flow for addressing solubility issues with this compound.

Troubleshooting_Logic decision decision action Warm (37°C) Vortex Sonicate decision->action No end_node Solution ready for experiment decision->end_node Yes action->decision start_node Start: Dissolving This compound start_node->decision Does it dissolve in DMSO? decision2 Precipitate in aqueous buffer? end_node->decision2 action2 Lower final DMSO% Add dropwise while vortexing Consider serial dilutions decision2->action2 Yes end_node2 Proceed with experiment decision2->end_node2 No action2->end_node2

Caption: Decision tree for troubleshooting this compound solubility.

References

Interpreting conflicting results from RAD51 activity assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RAD51 activity assays. This resource is designed for researchers, scientists, and drug development professionals to help interpret conflicting results and troubleshoot common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format for the most common RAD51 assays.

D-Loop (Displacement Loop) Assay

This in vitro assay measures the ability of RAD51 to invade a homologous supercoiled duplex DNA with a single-stranded DNA (ssDNA) oligonucleotide, forming a D-loop structure.

Question: Why am I observing low or no D-loop product?

Answer: Poor D-loop formation is a common issue with several potential causes:

  • Suboptimal Protein Concentrations: The ratio of RAD51 to ssDNA is critical. Titrate RAD51 (e.g., 0.6 µM to 1.4 µM) and any ancillary factors like Rad54 or Hop2-Mnd1 (e.g., 100 nM to 300 nM) to find the optimal concentration for your system.[1]

  • Inactive Proteins: RAD51 and its cofactors are sensitive to storage conditions and freeze-thaw cycles. Proteins should be aliquoted, flash-frozen, and stored at -80°C.[1][2] Once thawed, RAD51 is stable for about a week on ice.[1]

  • Contaminating Enzymes: The protein preparations must be highly pure. Contamination with nucleases can degrade DNA substrates, while topoisomerases can relax the supercoiled dsDNA target, both of which inhibit the reaction.[1][3]

  • Poor Quality dsDNA Substrate: The D-loop assay is highly sensitive to the topological state of the duplex DNA. Nicked or relaxed plasmids are poor substrates. It is recommended to use fresh, high-quality supercoiled plasmid DNA, purified by methods like CsCl gradient purification to avoid denaturation from alkaline lysis preps.[3][4]

  • Incorrect Order of Addition: For efficient D-loop formation, RAD51 must be pre-incubated with the ssDNA oligonucleotide (typically for 5-10 minutes at 37°C) to allow for presynaptic filament formation before the dsDNA is added.[1][4]

  • Inappropriate Buffer Conditions: The presence of ATP is required for RAD51 filament formation.[4] Additionally, divalent cations like Ca2+ can stimulate the activity of human RAD51 by reducing its ATP hydrolysis rate, which helps maintain the active filament structure.[2][4][5]

Question: Why is there high background or "spontaneous" D-loop formation in my negative control lanes?

Answer: This is almost always due to the quality of the DNA substrates.

  • Denatured dsDNA: The supercoiled dsDNA plasmid may contain locally denatured regions, which can be invaded by the ssDNA oligo without enzymatic activity. This can be caused by harsh plasmid preparation methods (e.g., alkaline lysis).[4] Using a neutral pH, detergent-based lysis followed by CsCl gradient purification is recommended.[4]

  • Nicked Plasmids: Nicked dsDNA can also contribute to background signal.[3] Always check the quality of your plasmid on an agarose gel before use; it should appear as a single, tightly coiled band.[4]

DNA Strand Exchange Assay

This assay measures the ability of the RAD51 presynaptic filament to catalyze the exchange of homologous DNA strands between a circular ssDNA and a linear dsDNA, resulting in a nicked circular dsDNA product.

Question: My strand exchange efficiency is low, or the reaction is not proceeding to completion. What's wrong?

Answer: Low efficiency can stem from issues with the presynaptic filament or reaction conditions.

  • Suboptimal RAD51:DNA Ratio: A titration of RAD51 is necessary to determine the optimal concentration for complete filament formation.[2]

  • RPA Inhibition: While RPA is critical for stimulating the reaction by removing ssDNA secondary structure and sequestering the displaced strand, adding it before RAD51 can inhibit the reaction.[6][7] In the absence of mediator proteins like BRCA2, RAD51 should be added first to the ssDNA.[8]

  • ATP Hydrolysis: Human RAD51 hydrolyzes ATP relatively quickly, which can lead to filament disassembly.[5] Including an ATP regeneration system (creatine phosphokinase and phosphocreatine) and/or Ca2+ ions can help maintain the active ATP-bound state of the filament.[2][5]

  • Inactive Proteins: As with the D-loop assay, ensure all purified proteins have been stored correctly and have not undergone multiple freeze-thaw cycles.[2]

  • Missing Cofactors: The efficiency of the reaction can be significantly enhanced by the presence of mediator proteins or ancillary factors that help RAD51 load onto RPA-coated ssDNA or otherwise stabilize the filament.[9]

RAD51 Foci Formation (Immunofluorescence) Assay

This cell-based assay measures the formation of nuclear RAD51 foci, which are large assemblies of RAD51 on chromatin at sites of DNA damage, as an indicator of functional homologous recombination (HR).

Question: I've treated my cells with a DNA damaging agent, but I don't see an increase in RAD51 foci.

Answer: This result could be biological (a true HR defect) or technical. It is crucial to rule out technical issues first.

  • Cell Cycle Status: RAD51 foci form predominantly in the S and G2 phases of the cell cycle when a sister chromatid is available for recombination. Co-staining with a cell cycle marker like Geminin is essential to ensure you are scoring the correct cell population.[10]

  • Insufficient DNA Damage: The dose and duration of the DNA damaging agent may be insufficient to induce a robust response. Confirm the induction of DNA double-strand breaks by co-staining for γH2AX.[10][11]

  • Timing of Fixation: RAD51 foci formation is a dynamic process. The optimal time point for observing foci can vary depending on the cell type and damaging agent (typically between 4-24 hours post-treatment).[12] A time-course experiment is recommended.

  • Poor Antibody Performance: Validate your primary antibody for specificity and use an appropriate dilution. Ensure secondary antibodies are correctly matched and functional.

  • Fixation and Permeabilization Issues: Suboptimal fixation or permeabilization protocols can mask the epitope or fail to preserve nuclear structures, preventing antibody access.

Question: I am observing high inter-sample or inter-lab variability in RAD51 foci counts.

Answer: The RAD51 foci assay is known for its potential variability. Several factors can contribute to this:

  • Subtle Differences in Staining Procedures: Even minor variations in antibody concentrations, incubation times, or washing steps between experiments or labs can alter the signal-to-noise ratio and affect scoring.[13]

  • Scoring Subjectivity: Manual scoring of foci can be subjective. It is critical to establish clear, standardized criteria for what constitutes a positive cell (e.g., ≥5 foci per nucleus) and to have samples scored blindly by at least two individuals.[10][14] Automated image analysis can help reduce this variability.[13]

  • Biological Heterogeneity: Tumors can be heterogeneous, with different regions showing different levels of RAD51 activity. Scoring multiple representative areas of a tumor section is important to get an accurate assessment.[14]

  • Pre-analytical Tissue Variables: For tissue samples, factors like fixation time and quality can significantly impact results.[11][14]

Frequently Asked Questions (FAQs)

Q: How critical is the purity of my RAD51 protein for in vitro assays? A: It is absolutely critical. Contaminating nucleases, helicases, or topoisomerases can lead to artifacts, degradation of substrates, and misinterpretation of results.[1][3]

Q: What is the role of ATP versus non-hydrolyzable analogs like ATPγS or AMP-PNP? A: ATP binding is required for RAD51 to form an active, extended presynaptic filament on ssDNA.[15] ATP hydrolysis, however, promotes the turnover and dissociation of RAD51 from dsDNA after strand exchange is complete.[16][17] Using a non-hydrolyzable analog like AMP-PNP or preventing hydrolysis (e.g., with Ca2+) can stabilize the filament, which may enhance initial D-loop formation but inhibit the full strand exchange reaction and RAD51 turnover.[5][15][16]

Q: How do cofactors like RPA, RAD54, and BRCA2 affect the results? A: These proteins are crucial regulators.

  • RPA: Coats ssDNA, removing secondary structures. It's essential for the reaction but can compete with RAD51 if not added in the correct order or in the presence of a mediator.[6][8]

  • Mediators (e.g., BRCA2): Help RAD51 to nucleate and form filaments on RPA-coated ssDNA, overcoming RPA's inhibitory effect.[2][8]

  • Ancillary Factors (e.g., Rad54, Hop2-Mnd1): Can stimulate the D-loop activity of the RAD51 filament.[1][3]

Q: My results with a known RAD51 inhibitor are not as expected. What should I check? A: First, confirm that your assay is working correctly with positive and negative controls. Ensure the inhibitor is soluble in your reaction buffer and used at an effective concentration. Some small molecule inhibitors may work by disrupting RAD51 filament formation, so their effect might be more pronounced in a D-loop or strand exchange assay than in a simple DNA binding assay.[18] For cell-based assays, consider factors like cell permeability and inhibitor stability.

Key Experimental Protocols

Protocol 1: In Vitro D-Loop Formation Assay

This protocol is adapted from established methods and uses a radiolabeled ssDNA oligonucleotide and a homologous supercoiled plasmid.[1][3]

Reagents:

  • 5X D-loop Reaction Buffer

  • Purified Human RAD51 Protein (stored at -80°C)

  • 32P-labeled ssDNA oligonucleotide (e.g., 90-mer)

  • Homologous supercoiled dsDNA plasmid (e.g., pBluescript)

  • Purified ancillary factor (e.g., Rad54 or Hop2-Mnd1, optional)

  • Stop Buffer (SDS and Proteinase K)

  • Agarose Gel Loading Buffer

Procedure:

  • On ice, prepare a reaction tube for each sample.

  • Add 2.5 µL of 5X D-loop reaction buffer.

  • Add purified RAD51 to a final concentration of ~1 µM.

  • Add 32P-labeled ssDNA oligo to a final concentration of ~3 µM nucleotides.

  • Add nuclease-free water to a final volume of 11 µL.

  • Presynaptic filament formation: Incubate the reactions for 5 minutes at 37°C.

  • (Optional) Add ancillary factor (e.g., 250 nM Hop2-Mnd1) and incubate for 1 minute at 37°C.[1]

  • Initiate D-loop reaction: Add 1 µL of supercoiled plasmid DNA (~600 µM base pairs).

  • Incubate at 37°C. Optimal reaction time should be determined via a time-course experiment (e.g., 5, 10, 20 minutes).

  • Stop the reaction by adding Stop Buffer (containing SDS and Proteinase K) and incubate for 5-10 minutes at 37°C to deproteinize.

  • Add agarose gel loading buffer.

  • Resolve the products on a 0.9% agarose gel.

  • Dry the gel and analyze by autoradiography or phosphorimaging. The D-loop product will migrate much more slowly than the free ssDNA oligo.[1][3]

Protocol 2: Cell-Based RAD51 Foci Formation Assay

This protocol describes a general method for detecting RAD51 foci by immunofluorescence.[12]

Materials:

  • Cells plated on coverslips or in chamber slides.

  • DNA damaging agent (e.g., Camptothecin, Mitomycin C, or irradiation).

  • Fixing Solution (e.g., 4% Paraformaldehyde).

  • Permeabilization Buffer (e.g., PBS with 0.5% Triton X-100).

  • Blocking Buffer (e.g., PBS with 5% BSA).

  • Primary antibodies (e.g., anti-RAD51, anti-γH2AX, anti-Geminin).

  • Fluorescently-labeled secondary antibodies.

  • Nuclear counterstain (e.g., Hoechst or DAPI).

  • Antifade mounting medium.

Procedure:

  • Cell Culture: Plate cells and allow them to adhere overnight.

  • Treatment: Treat cells with the DNA damaging agent for the desired time (e.g., 18-24 hours for some drugs).[12] Include an untreated control.

  • Fixation: Gently wash cells with PBS, then add Fixing Solution. Incubate at room temperature for 20 minutes.[12]

  • Permeabilization: Wash cells 3 times with PBS, then add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

  • Blocking: Wash cells with PBS and add Blocking Buffer. Incubate for 1 hour at room temperature.

  • Primary Antibody Staining: Dilute primary antibodies in Blocking Buffer. Remove blocking solution and add primary antibody solution. Incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Staining: Wash cells 3 times with PBS. Dilute fluorescently-labeled secondary antibodies in Blocking Buffer. Add to cells and incubate for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash cells 3 times with PBS. Add nuclear counterstain solution (e.g., Hoechst) and incubate for 10-30 minutes.[12]

  • Mounting & Imaging: Wash cells a final time with PBS. Mount coverslips onto slides using antifade mounting medium.

  • Image Acquisition & Analysis: Acquire images using a fluorescence or confocal microscope. Identify Geminin-positive cells (S/G2 phase) and quantify the number of RAD51 foci per nucleus. Classify cells as positive or negative based on a pre-defined threshold (e.g., ≥5 foci/nucleus).[10]

Data & Parameter Summaries

Table 1: Typical Reagent Concentrations for In Vitro RAD51 Assays

ReagentD-Loop AssayStrand Exchange AssayNotes
RAD51 0.6 - 1.4 µM[1]0.1 - 0.6 µM[2]Titration is essential for optimal stoichiometry.
ssDNA 3 µM (nucleotides)[1]4 nM (molecules)[2]Ratio of RAD51:ssDNA is typically 1 monomer per 3 nucleotides.
dsDNA 600 µM (base pairs)[1]4 nM (molecules)[2]Must be homologous to the ssDNA substrate.
RPA Not always required~0.1 µM[2]Added after RAD51 in the absence of mediators.
ATP 1-2 mM2 mM[2]ATP regeneration system is often included.
MgCl₂ 1-2 mM1 mM[2]Essential for ATP binding and hydrolysis.
CaCl₂ 1-2 mM2 mM[2]Stimulates human RAD51 activity by slowing ATP hydrolysis.[5]

Table 2: Troubleshooting Summary for Common RAD51 Assays

IssueAssay Type(s)Potential CauseSuggested Solution
No/Low Product D-Loop, Strand ExchangeInactive proteinUse fresh protein aliquots; check storage conditions.[1]
Suboptimal protein/DNA ratioPerform a titration of RAD51.[1][2]
Nuclease contaminationUse highly purified proteins; add protease inhibitors.[1][3]
High Background D-LoopPoor quality plasmid DNAUse CsCl-grade supercoiled plasmid; check on a gel.[4]
No/Few Foci Foci FormationIncorrect cell cycle phaseCo-stain with Geminin to identify S/G2 cells.[10]
Insufficient DNA damageConfirm DSB induction with γH2AX staining.[10]
Suboptimal timingPerform a time-course experiment post-damage.[12]
High Variability Foci FormationInconsistent stainingStandardize all protocol steps, including antibody lots/dilutions.[13]
Scoring subjectivityEstablish clear scoring criteria; use automated analysis.[13][14]

Table 3: Example Scoring Criteria for RAD51 Foci Formation Assays

Study ContextFoci Cut-off per CellPopulation Cut-off for HR-DeficiencyReference
Ovarian Cancer≥5 RAD51 foci≤10% of Geminin-positive cells are RAD51-positive[10]
Breast Cancer≥5 RAD51 foci≤10% of Geminin-positive cells are RAD51-positive[10]
Endometrial/Ovarian≥2 RAD51 foci<20% of Geminin-positive cells are RAD51-positive[19]

Note: The optimal cut-off should be validated for each specific tumor type and treatment context.[20][21]

Diagrams: Pathways and Workflows

Homologous_Recombination_Pathway cluster_0 DNA Damage & Resection cluster_1 Presynaptic Filament Formation cluster_2 Homology Search & Strand Invasion DSB Double-Strand Break (DSB) Resection 5'-3' Resection (MRN, CtIP, etc.) DSB->Resection ssDNA 3' ssDNA Overhangs Resection->ssDNA RPA RPA Coating ssDNA->RPA Mediators Mediators (e.g., BRCA2) RPA->Mediators RAD51_Filament RAD51 Presynaptic Filament Mediators->RAD51_Filament Homology_Search Homology Search RAD51_Filament->Homology_Search D_Loop D-Loop Formation Homology_Search->D_Loop DNA Synthesis & Repair DNA Synthesis & Repair D_Loop->DNA Synthesis & Repair

Caption: Key stages of RAD51-mediated homologous recombination.

DLoop_Assay_Workflow start Start prep_ssdna 1. Prepare 32P-labeled ssDNA Oligonucleotide start->prep_ssdna pre_incubation 3. Pre-incubate RAD51 + ssDNA (37°C, 5 min) 'Presynaptic Filament Formation' prep_ssdna->pre_incubation prep_dsdna 2. Prepare High-Quality Supercoiled dsDNA reaction 4. Add dsDNA to Initiate (37°C, 5-20 min) 'D-Loop Formation' prep_dsdna->reaction pre_incubation->reaction stop 5. Stop Reaction (SDS + Proteinase K) reaction->stop electrophoresis 6. Agarose Gel Electrophoresis stop->electrophoresis analysis 7. Analyze via Phosphorimaging electrophoresis->analysis end End analysis->end

Caption: Experimental workflow for the in vitro D-loop assay.

Troubleshooting_Logic_DLoop Start Problem: Low/No D-Loop Product Q_Protein Are proteins active and pure? Start->Q_Protein A_Protein_No Check storage (-80°C). Avoid freeze-thaw. Purify to remove nucleases. Q_Protein->A_Protein_No No Q_Concentration Is RAD51:ssDNA ratio optimal? Q_Protein->Q_Concentration Yes Success Re-run Assay A_Protein_No->Success A_Concentration_No Perform RAD51 titration (e.g., 0.6 - 1.4 µM). Q_Concentration->A_Concentration_No No Q_DNA Is dsDNA substrate high-quality supercoiled? Q_Concentration->Q_DNA Yes A_Concentration_No->Success A_DNA_No Use fresh CsCl-grade plasmid. Check integrity on a gel. Q_DNA->A_DNA_No No Q_Protocol Is the protocol correct? Q_DNA->Q_Protocol Yes A_DNA_No->Success A_Protocol_No Ensure RAD51+ssDNA pre-incubation. Check buffer (ATP, Ca2+). Q_Protocol->A_Protocol_No No Q_Protocol->Success Yes A_Protocol_No->Success

Caption: Troubleshooting flowchart for low D-loop formation.

References

Potential off-target effects of Brca2-rad51-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Brca2-rad51-IN-1, a small molecule inhibitor of the BRCA2-RAD51 protein-protein interaction. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orthosteric inhibitor that directly binds to RAD51 at the same site as the BRC repeats of BRCA2.[1][2] This binding event prevents the crucial interaction between BRCA2 and RAD51, which is necessary for the proper assembly of RAD51 nucleoprotein filaments on single-stranded DNA (ssDNA) during homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway.[1][2] By inhibiting this interaction, the inhibitor effectively disrupts HR-mediated DNA repair.

Q2: What are the expected on-target cellular effects of this compound?

A2: The primary on-target effect of this compound is the inhibition of homologous recombination. This leads to several observable cellular phenotypes:

  • Reduced RAD51 foci formation: Upon DNA damage, RAD51 forms discrete nuclear foci at the sites of repair. Treatment with this compound leads to a dose-dependent decrease in the formation of these foci.[1][3]

  • Increased sensitivity to DNA damaging agents: Cells treated with the inhibitor show increased cytotoxicity when exposed to ionizing radiation (IR) or chemotherapeutic agents that induce DSBs.[1][3]

  • Cell cycle arrest: Inhibition of HR can lead to an accumulation of DNA damage, triggering cell cycle checkpoints, often resulting in a G2/M phase arrest.[3]

  • Synergy with PARP inhibitors: In BRCA2-proficient cells, combining this compound with Poly (ADP-ribose) polymerase (PARP) inhibitors can lead to synthetic lethality, significantly suppressing cell growth.[1]

Q3: Has this compound been screened for off-target activity?

A3: A representative this compound compound, CAM833, was screened at a concentration of 10 µM against the Cerep ExpresSPanel and showed no significant off-target interactions. While the complete list of targets in this specific panel is proprietary, such panels typically include a broad range of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes to assess promiscuity. The lack of significant hits in this broad screen suggests a high degree of selectivity for the intended target.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No or weak inhibition of RAD51 foci formation 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. 3. Timing of treatment and damage induction: The inhibitor may not have been present for a sufficient time before or after DNA damage induction. 4. Antibody or staining issues: The immunofluorescence protocol for detecting RAD51 foci may be suboptimal.1. Perform a dose-response curve: Determine the optimal concentration for your cell line by testing a range of inhibitor concentrations. 2. Use a sensitive positive control cell line: Confirm inhibitor activity in a cell line known to be sensitive. 3. Optimize treatment timing: Vary the pre-incubation time with the inhibitor before inducing DNA damage. Also, consider different time points for fixation after damage. 4. Validate your immunofluorescence protocol: Use a positive control (e.g., cells treated with a known RAD51 inhibitor or siRNA) and a negative control (e.g., untreated cells) to ensure your staining is working correctly.
High level of cytotoxicity in the absence of DNA damaging agents 1. On-target toxicity in highly proliferative cells: Some cancer cell lines have a high endogenous level of DNA damage due to rapid proliferation and may be particularly sensitive to HR inhibition. 2. Off-target effects at high concentrations: Although shown to be selective, very high concentrations of the inhibitor may lead to off-target toxicity. 3. Cell line specific sensitivity: The genetic background of the cell line may confer hypersensitivity.1. Titrate the inhibitor concentration: Determine the GI50 (50% growth inhibition) for your specific cell line to find a working concentration that is not overtly toxic. 2. Lower the inhibitor concentration: If possible, use the lowest effective concentration that still shows the desired on-target effect (e.g., inhibition of RAD51 foci). 3. Test in a panel of cell lines: Compare the cytotoxicity in your cell line of interest to other cell lines to understand if the observed toxicity is specific.
Inconsistent results between experiments 1. Inhibitor stability: The inhibitor may be degrading in solution. 2. Variability in cell culture conditions: Changes in cell density, passage number, or media components can affect cellular response. 3. Inconsistent timing of experimental steps: Variations in incubation times can lead to different outcomes.1. Prepare fresh stock solutions: Aliquot and store the inhibitor according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. 2. Standardize cell culture protocols: Use cells within a defined passage number range and maintain consistent seeding densities and culture conditions. 3. Maintain a detailed and consistent experimental protocol: Ensure all incubation times and procedural steps are performed consistently between experiments.

Quantitative Data Summary

Table 1: In Vitro Potency of a Representative this compound (CAM833)

Parameter Value Description
Kd vs. ChimRAD51 366 nMDissociation constant, a measure of binding affinity to a chimeric RAD51 protein used in development.[2]

Table 2: Cellular Activity of a Representative this compound (CAM833) in HCT116 Cells

Condition GI50 Description
CAM833 alone 38 µM50% growth inhibition concentration after 96 hours of exposure.[3]
CAM833 + 3 Gy Ionizing Radiation 14 µM50% growth inhibition concentration when combined with a dose of 3 Gy of ionizing radiation.[3]

Experimental Protocols

Protocol 1: RAD51 Foci Formation Assay

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.

  • Inhibitor Treatment: The following day, treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 2-24 hours.

  • Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA damaging agent (e.g., 2-10 Gy of ionizing radiation or a chemical agent like etoposide).

  • Incubation: Return the cells to the incubator for a defined period (e.g., 2-8 hours) to allow for RAD51 foci formation.

  • Fixation and Permeabilization:

    • Wash the cells once with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash once with PBS.

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of RAD51 foci per nucleus using image analysis software. A positive cell is typically defined as having >5 or >10 foci.

Visualizations

Caption: Mechanism of this compound action.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Inhibitor Verify Inhibitor Integrity (Fresh stock, proper storage) Start->Check_Inhibitor Check_Protocol Review Experimental Protocol (Concentration, timing, controls) Start->Check_Protocol Check_Cells Assess Cell Line Health & Characteristics (Passage number, confluency, resistance) Start->Check_Cells Consult_Literature Consult Literature for Similar Observations Check_Inhibitor->Consult_Literature Issue Persists Check_Protocol->Consult_Literature Issue Persists Check_Cells->Consult_Literature Issue Persists Contact_Support Contact Technical Support Consult_Literature->Contact_Support No Resolution

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Validating Brca2-rad51-IN-1 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brca2-rad51-IN-1. The information is designed to address specific issues that may be encountered during experiments to validate the engagement of this inhibitor with its cellular target.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound, also known as CAM833, is a small molecule inhibitor that disrupts the protein-protein interaction between BRCA2 and RAD51.[1][2][3][4][5] BRCA2 plays a crucial role in homologous recombination (HR), a major DNA double-strand break repair pathway, by loading RAD51 onto single-stranded DNA (ssDNA) to form a nucleoprotein filament.[6] By binding to RAD51 at the same site as the BRC repeats of BRCA2, the inhibitor prevents the formation of the BRCA2-RAD51 complex, thereby inhibiting RAD51 filament assembly and disrupting HR.[1][3][4][5] This disruption of DNA repair can potentiate the cytotoxic effects of DNA-damaging agents like ionizing radiation and PARP inhibitors in cancer cells.[1][5][7]

Q2: How can I confirm that this compound is engaging its target in my cells?

A2: Several methods can be employed to validate the target engagement of this compound in a cellular context. The primary methods include:

  • Reduction of RAD51 Foci Formation: A hallmark of functional homologous recombination is the formation of nuclear RAD51 foci at sites of DNA damage. Treatment with this compound is expected to decrease the number of these foci.

  • Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate the disruption of the BRCA2-RAD51 interaction. In the presence of the inhibitor, a decrease in the amount of RAD51 that co-immunoprecipitates with BRCA2 (or vice versa) should be observed.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the thermal stability of a protein in the presence of a ligand. Target engagement by the inhibitor is expected to alter the thermal stability of RAD51.[8][9]

Q3: What is the expected cellular phenotype after successful target engagement?

A3: Successful target engagement of this compound should lead to a phenotype consistent with defective homologous recombination. This includes:

  • Increased sensitivity to DNA damaging agents such as PARP inhibitors or ionizing radiation.[1][7]

  • Potential cell cycle arrest, particularly at the G2/M phase, and an increase in apoptosis following DNA damage.[4][7]

  • Genomic instability, which can manifest as chromosomal aberrations with prolonged exposure.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (CAM833).

Table 1: Inhibitor Potency

ParameterValueTarget ProteinAssay MethodReference
Kd 366 nMChimRAD51Structure-guided design[3][4][5][12][13]
IC50 6 µMRAD51 foci formationHigh-Content Screening[3]
GI50 38 µMCell growth (HCT116)Growth inhibition assay[7]
GI50 with 3 Gy IR 14 µMCell growth (HCT116)Growth inhibition assay[7]

Table 2: Effect on RAD51 Foci Formation

Cell LineTreatmentRAD51 Foci InhibitionReference
A549CAM833 (3.125-50 µM) + 3 Gy IRConcentration-dependent decrease[3][7]

Experimental Protocols

RAD51 Foci Formation Assay (Immunofluorescence)

This protocol is for assessing the inhibition of RAD51 foci formation induced by DNA damage.

Materials:

  • Cell culture reagents

  • This compound

  • DNA damaging agent (e.g., ionizing radiation, mitomycin C)

  • Coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody against RAD51

  • Fluorescently labeled secondary antibody

  • DAPI stain

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-4 hours).

  • Induce DNA damage (e.g., expose to 3 Gy of ionizing radiation).

  • Incubate the cells for a period that allows for RAD51 foci formation (e.g., 6 hours).

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash twice with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS containing 0.1% Tween-20.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS containing 0.1% Tween-20.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash once with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Image the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.

Co-immunoprecipitation (Co-IP) of BRCA2 and RAD51

This protocol is to determine if this compound disrupts the interaction between BRCA2 and RAD51.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against BRCA2 or RAD51 for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Primary antibodies against BRCA2 and RAD51 for Western blotting

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

Procedure:

  • Culture and treat cells with this compound or vehicle control.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-BRCA2) overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Wash the beads three to five times with wash buffer.

  • Elute the protein complexes from the beads by adding elution buffer and heating at 95°C for 5 minutes.

  • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against both BRCA2 and RAD51. A decrease in the RAD51 signal in the BRCA2 immunoprecipitate from inhibitor-treated cells indicates disruption of the interaction.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing CETSA to validate target engagement.

Materials:

  • Cell culture reagents

  • This compound

  • PBS with protease inhibitors

  • Equipment for heating samples to precise temperatures (e.g., PCR cycler)

  • Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)

  • Western blotting reagents

Procedure:

  • Treat cultured cells with this compound or vehicle control.

  • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Cool the samples to room temperature.

  • Lyse the cells (e.g., by three cycles of freeze-thaw).

  • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Transfer the supernatant (soluble fraction) to new tubes.

  • Analyze the amount of soluble RAD51 in each sample by Western blotting.

  • A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target stabilization and engagement.

Troubleshooting Guides

Issue 1: No decrease in RAD51 foci after inhibitor treatment.

Possible CauseSuggested Solution
Ineffective inhibitor concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.
Insufficient treatment time Optimize the incubation time with the inhibitor before inducing DNA damage.
Cell line insensitivity Some cell lines may have redundant DNA repair pathways or low expression of the target. Consider using a different cell line known to be sensitive to HR disruption.
Poor antibody quality Validate your RAD51 antibody to ensure it specifically detects the protein and produces a clear signal.
Suboptimal DNA damage Ensure that the dose and timing of the DNA damaging agent are sufficient to induce a robust RAD51 foci response in your control cells.

Issue 2: Inconsistent results in Co-IP experiments.

Possible CauseSuggested Solution
Weak or transient interaction The BRCA2-RAD51 interaction can be transient. Optimize lysis and wash buffer conditions to preserve the complex. Consider using a cross-linking agent before lysis.
Antibody not suitable for IP Use an antibody that is validated for immunoprecipitation.
High background Pre-clear the lysate with protein A/G beads before adding the primary antibody. Increase the number and stringency of washes.
Low protein expression Ensure that both BRCA2 and RAD51 are expressed at detectable levels in your cell line. You may need to use a larger amount of starting material.
Inhibitor degradation Ensure the stability of this compound in your experimental conditions.

Issue 3: No thermal shift observed in CETSA.

Possible CauseSuggested Solution
Inhibitor does not stabilize the protein Not all inhibitors cause a significant thermal stabilization. The absence of a shift does not definitively mean there is no target engagement. Consider an orthogonal assay.
Incorrect temperature range The chosen temperature range may not be optimal for observing the melting transition of RAD51. Perform a pilot experiment to determine the melting curve of RAD51 in your cell line.
Low target protein abundance Ensure that RAD51 is expressed at a level detectable by Western blotting after the CETSA procedure.
Inhibitor concentration too low Perform a dose-response CETSA to determine if a higher concentration of the inhibitor induces a thermal shift.

Visualizations

Brca2_Rad51_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Double-Strand Break BRCA2 BRCA2 DNA_Damage->BRCA2 activates RAD51 RAD51 BRCA2->RAD51 recruits & loads RAD51_Filament RAD51 Nucleoprotein Filament RAD51->RAD51_Filament forms Brca2_rad51_IN_1 This compound Brca2_rad51_IN_1->RAD51 inhibits interaction with BRCA2 Apoptosis Apoptosis Brca2_rad51_IN_1->Apoptosis leads to HR Homologous Recombination Repair RAD51_Filament->HR mediates Cell_Survival Cell Survival HR->Cell_Survival promotes

Caption: BRCA2-RAD51 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_workflow Target Engagement Validation Workflow start Start: Treat cells with This compound induce_damage Induce DNA Damage (for foci assay) start->induce_damage cell_lysis Cell Lysis start->cell_lysis assay Select Assay induce_damage->assay cell_lysis->assay foci RAD51 Foci Assay (Immunofluorescence) assay->foci Phenotypic coip Co-immunoprecipitation (Western Blot) assay->coip Biochemical cetsa Cellular Thermal Shift Assay (CETSA) assay->cetsa Biophysical analyze_foci Quantify RAD51 foci foci->analyze_foci analyze_coip Analyze protein interaction coip->analyze_coip analyze_cetsa Analyze thermal stability cetsa->analyze_cetsa end Conclusion: Target Engagement Validated analyze_foci->end analyze_coip->end analyze_cetsa->end

Caption: Experimental workflow for validating this compound target engagement.

Caption: A logical guide for troubleshooting target engagement experiments.

References

Technical Support Center: Brca2-rad51-IN-1 Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Brca2-rad51-IN-1, a small molecule inhibitor of the BRCA2-RAD51 protein-protein interaction. This resource is intended for scientists and drug development professionals familiar with molecular and cell biology techniques.

Data Presentation: this compound Activity

Quantitative analysis of this compound's potency is crucial for experimental design and interpretation. Below is a summary of its known in vitro activity.

Compound NameAssay TypeTargetEC50Reference
This compound (Compound 46)Biochemical AssayBRCA2-RAD51 Interaction28 µM[1][2]

Experimental Protocols

Accurate dose-response analysis relies on robust experimental protocols. Below are methodologies for key assays used to characterize inhibitors of the BRCA2-RAD51 interaction.

Protocol 1: AlphaLISA® for BRCA2-RAD51 Interaction

This protocol outlines a homogenous (no-wash) assay to quantify the disruption of the BRCA2-RAD51 interaction by an inhibitor.

Materials:

  • AlphaLISA® Human BRCA2 Detection Kit (or equivalent components: Streptavidin-coated Donor beads, Acceptor beads conjugated to an anti-BRCA2 or anti-RAD51 antibody, biotinylated anti-RAD51 or anti-BRCA2 antibody)

  • Recombinant human BRCA2 and RAD51 proteins

  • This compound

  • Assay buffer (e.g., 25 mM HEPES pH 7.4, 0.1% BSA, 0.05% Tween-20)

  • 384-well white opaque microplates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a mixture of recombinant BRCA2 and RAD51 proteins in assay buffer. Prepare Acceptor beads and biotinylated antibody mix. Prepare Streptavidin-coated Donor beads.

  • Assay Reaction:

    • Add 5 µL of the this compound serial dilutions or vehicle control to the microplate wells.

    • Add 10 µL of the BRCA2-RAD51 protein mixture to each well.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the Acceptor bead/biotinylated antibody mixture to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 25 µL of Streptavidin-coated Donor beads to each well.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Cellular RAD51 Foci Formation Assay

This immunofluorescence-based assay assesses the ability of an inhibitor to block the formation of RAD51 foci at sites of DNA damage in cells.

Materials:

  • Human cell line (e.g., U2OS, HeLa)

  • This compound

  • DNA damaging agent (e.g., Mitomycin C, ionizing radiation)

  • Primary antibody against RAD51

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Microscopy imaging system

Procedure:

  • Cell Treatment: Seed cells on coverslips. Pre-treat cells with a dose range of this compound for 1-2 hours. Induce DNA damage by adding a DNA damaging agent or by irradiation.

  • Immunofluorescence Staining: After a recovery period (e.g., 4-6 hours), fix, permeabilize, and block the cells. Incubate with the primary anti-RAD51 antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition.

  • Data Analysis: Plot the average number of RAD51 foci per nucleus against the inhibitor concentration to determine the concentration at which foci formation is inhibited.

Mandatory Visualizations

Signaling Pathway

BRCA2_RAD51_Pathway cluster_0 DNA Damage Response cluster_1 Homologous Recombination cluster_2 Inhibition DSB DNA Double-Strand Break Resection End Resection DSB->Resection ssDNA Single-Stranded DNA Resection->ssDNA BRCA2 BRCA2 ssDNA->BRCA2 recruitment RAD51 RAD51 BRCA2->RAD51 loading Filament RAD51 Nucleoprotein Filament RAD51->Filament assembly Homology_Search Homology Search & Strand Invasion Filament->Homology_Search Repair DNA Repair Homology_Search->Repair Inhibitor This compound Inhibitor->BRCA2 inhibition of interaction

Caption: The BRCA2-RAD51 signaling pathway in homologous recombination and its inhibition.

Experimental Workflow

Dose_Response_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare serial dilutions of This compound C Incubate inhibitor with protein mix/cells A->C B Prepare protein mix (BRCA2+RAD51) or cell culture B->C D Add detection reagents (e.g., AlphaLISA beads) or induce DNA damage C->D E Read signal (e.g., luminescence) or acquire images (e.g., foci) D->E F Plot signal vs. log[inhibitor] E->F G Fit sigmoidal dose-response curve F->G H Determine EC50/IC50 G->H

Caption: A generalized workflow for dose-response curve generation.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between BRCA2 and RAD51.[1] This interaction is critical for the proper loading of RAD51 onto single-stranded DNA during homologous recombination, a key DNA double-strand break repair pathway.[3][4][5] By inhibiting this interaction, the compound prevents the formation of functional RAD51 nucleoprotein filaments, leading to defects in DNA repair.[3]

Q2: What is a typical dose range to use for this compound in cell-based assays?

A2: Based on its biochemical EC50 of 28 µM, a starting dose range for cellular assays could be from 1 µM to 100 µM. However, the optimal concentration will depend on the cell type, assay duration, and specific endpoint being measured. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How can I confirm that this compound is engaging its target in cells?

A3: A common method to demonstrate target engagement is to perform a RAD51 foci formation assay.[3] Treatment of cells with a DNA damaging agent should induce the formation of RAD51 foci, which can be visualized by immunofluorescence. Pre-treatment with an effective dose of this compound should lead to a significant reduction in the number of these foci.

Troubleshooting Guide: AlphaLISA® Assay
Problem Possible Cause Solution
No or Low Signal Incorrect reagent concentrations.Titrate the concentrations of BRCA2, RAD51, and antibodies to find the optimal ratio.
Degraded reagents.Ensure proper storage of beads and proteins. Avoid repeated freeze-thaw cycles of proteins.
Incompatible assay buffer.Check the pH and for the presence of interfering substances. Some components of cell culture media can interfere with the AlphaLISA signal.
High Background Signal Non-specific binding of reagents.Add a non-specific protein like casein or increase the detergent concentration (e.g., Tween-20) in the assay buffer.
Cross-reactivity of antibodies.Ensure the antibodies are specific to their targets and do not cross-react.
Steep Dose-Response Curve Stoichiometric inhibition.This can occur if the protein concentrations are much higher than the inhibitor's Kd. Try reducing the protein concentrations in the assay.[6][7]
Compound aggregation.Include a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to minimize aggregation.
Troubleshooting Guide: Cellular Assays
Problem Possible Cause Solution
No Inhibition of RAD51 Foci Insufficient inhibitor concentration or incubation time.Increase the concentration of this compound and/or the pre-incubation time before inducing DNA damage.
Poor cell permeability of the compound.This is an inherent property of the compound. If suspected, alternative inhibitors with better permeability may be needed.
Inefficient DNA damage induction.Confirm that the DNA damaging agent is active and used at an appropriate concentration to induce a robust RAD51 foci response.
High Cellular Toxicity Off-target effects of the inhibitor.Lower the concentration of the inhibitor. Ensure the observed phenotype is not due to general cytotoxicity by performing a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent is low (typically <0.5%) and that a vehicle-only control is included.
Variability in Results Inconsistent cell health or density.Maintain consistent cell culture practices, including cell passage number and seeding density.
Inconsistent timing of treatments and fixation.Adhere strictly to the established timelines for inhibitor treatment, DNA damage induction, and cell processing.

References

Validation & Comparative

A Comparative Guide to the Specificity of Brca2-rad51-IN-1 and B02 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitor specificity of Brca2-rad51-IN-1 and B02, two small molecules targeting the critical DNA repair protein RAD51. This analysis is supported by a compilation of experimental data and detailed methodologies to aid in the informed selection of research tools and potential therapeutic agents.

This guide presents a head-to-head comparison of two inhibitors targeting the RAD51 pathway: this compound, a disruptor of the BRCA2-RAD51 protein-protein interaction, and B02, an inhibitor of RAD51's DNA strand exchange activity. While both compounds ultimately impinge upon homologous recombination, their distinct mechanisms of action give rise to different specificity profiles, a crucial consideration for their application in research and clinical development.

At a Glance: Key Quantitative Data

ParameterThis compound (Compound 46)B02 Inhibitor
Primary Target BRCA2-RAD51 InteractionRAD51
Mechanism of Action Disrupts the protein-protein interaction between BRCA2 and RAD51.Inhibits the DNA strand exchange activity of RAD51.
Potency (EC50/IC50) EC50: 28 μM (in a biochemical assay)[1]IC50: 27.4 μM (FRET-based DNA strand exchange assay)[2][3]
Binding Affinity (Kd) Not explicitly reported.Kd: 14.6 µM (Surface Plasmon Resonance)[4]
Known Specificity Developed from fragments binding to RAD51.Selective for human RAD51 over E. coli RecA (IC50 > 250 μM) and human RAD54 (not significantly inhibited at concentrations up to 200 μM).[2][5]

Signaling Pathways and Mechanisms of Action

This compound and B02 target different stages of the homologous recombination (HR) pathway, a critical cellular process for error-free DNA double-strand break repair.

HR_Pathway_Inhibition cluster_DNA_Damage DNA Double-Strand Break cluster_HR_Pathway Homologous Recombination Pathway cluster_Inhibitors Inhibitor Action DSB DNA Double-Strand Break (DSB) BRCA2 BRCA2 DSB->BRCA2 recruits RAD51 RAD51 BRCA2->RAD51 loads onto ssDNA Filament RAD51 Nucleoprotein Filament Formation RAD51->Filament Strand_Exchange DNA Strand Exchange Filament->Strand_Exchange Repair DNA Repair Strand_Exchange->Repair Brca2_rad51_IN_1 This compound Brca2_rad51_IN_1->BRCA2 disrupts interaction B02 B02 B02->Strand_Exchange inhibits

Figure 1: Simplified Homologous Recombination Pathway and Inhibitor Targets.

As depicted in Figure 1, this compound acts upstream by preventing the crucial interaction between BRCA2 and RAD51. This interaction is essential for the proper loading of RAD51 onto single-stranded DNA (ssDNA) at the site of damage. In contrast, B02 acts at a later stage, directly inhibiting the catalytic activity of the RAD51 nucleoprotein filament in DNA strand exchange.

Experimental Data and Specificity Profiles

This compound (Compound 46)

This compound was identified through a ¹⁹F NMR-based fragment screening to find molecules that bind to RAD51.[3][6] Subsequent optimization led to Compound 46, which demonstrated the ability to inhibit the BRCA2-RAD51 interaction with an EC50 of 28 μM in a biochemical assay.[1] The development from RAD51-binding fragments suggests a direct interaction with RAD51. In cellular assays, this compound was shown to inhibit the homologous recombination DNA repair pathway and induce apoptosis, a phenotype that was enhanced in combination with the PARP inhibitor talazoparib.[6]

A close analog, CAM833 , developed through a similar structure-guided approach, has been more extensively characterized and provides insights into the likely specificity of this class of inhibitors. CAM833 is a potent orthosteric inhibitor of the RAD51:BRC interaction with a dissociation constant (Kd) of 366 nM.[7] Importantly, screening of CAM833 at 10 μM against the Cerep ExpresSPanel showed no significant off-target interactions, suggesting a high degree of selectivity.[8]

B02 Inhibitor

B02 was identified from a high-throughput screen for inhibitors of RAD51's DNA strand exchange activity.[2] It exhibits an IC50 of 27.4 μM in a FRET-based DNA strand exchange assay.[2][3] Specificity studies have shown that B02 is highly selective for human RAD51 over its E. coli homolog, RecA (IC50 > 250 μM).[2] Furthermore, it does not significantly inhibit the related human RAD54 protein at concentrations up to 200 μM.[5] In cellular contexts, B02 has been shown to disrupt the formation of RAD51 foci following DNA damage, a hallmark of functional homologous recombination.[5][9]

Experimental Protocols

This compound: ¹⁹F NMR Fragment-Based Screening and Hit Confirmation

Brca2_rad51_IN_1_Workflow cluster_Screening Fragment Screening cluster_Optimization Hit-to-Lead Optimization cluster_Validation Biological Validation Library Fluorinated Fragment Library NMR 19F NMR Spectroscopy Library->NMR Hits Initial Hits NMR->Hits RAD51_Protein RAD51 Protein RAD51_Protein->NMR SAR Structure-Activity Relationship (SAR) Hits->SAR Synthesis Chemical Synthesis SAR->Synthesis Compound_46 This compound (Compound 46) Synthesis->Compound_46 ELISA BRCA2-RAD51 Interaction Assay (ELISA) Compound_46->ELISA Cell_Assays Cell-Based Assays (HR Inhibition, Apoptosis) ELISA->Cell_Assays

Figure 2: Workflow for the Discovery and Validation of this compound.
  • ¹⁹F NMR Fragment-Based Screening: A library of small, fluorinated chemical fragments was screened for binding to purified RAD51 protein using ¹⁹F NMR spectroscopy.[10] Changes in the fluorine NMR signal upon addition of the protein indicate a binding event. This method allows for the sensitive detection of weak interactions, which is ideal for fragment-based drug discovery.[10]

  • Hit Confirmation and Potency Determination (ELISA): The inhibitory effect of compounds on the BRCA2-RAD51 interaction was quantified using an enzyme-linked immunosorbent assay (ELISA). In this competitive assay, the ability of the inhibitor to disrupt the binding of a BRC4 peptide (a key RAD51-binding motif of BRCA2) to immobilized RAD51 is measured. The EC50 value is determined from the dose-response curve.[9]

B02 Inhibitor: FRET-Based DNA Strand Exchange Assay

B02_Assay_Workflow cluster_Assay_Setup Assay Components cluster_Reaction Reaction Steps ssDNA Single-stranded DNA (ssDNA) (labeled with FRET donor) Filament_Formation 1. RAD51 forms a filament on ssDNA ssDNA->Filament_Formation dsDNA Homologous double-stranded DNA (dsDNA) (labeled with FRET quencher) Strand_Invasion 2. Filament invades dsDNA dsDNA->Strand_Invasion RAD51_Protein RAD51 Protein RAD51_Protein->Filament_Formation Inhibitor B02 Inhibitor Inhibitor->Filament_Formation inhibits Filament_Formation->Strand_Invasion Strand_Exchange 3. Strand exchange occurs Strand_Invasion->Strand_Exchange FRET_Signal 4. FRET signal changes Strand_Exchange->FRET_Signal

References

Validating the Disruption of the BRCA2-RAD51 Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Brca2-rad51-IN-1": Publicly available scientific literature and databases do not contain information on a compound specifically named "this compound". Therefore, this guide will use a well-characterized, publicly documented small molecule inhibitor of the BRCA2-RAD51 interaction, CAM833 , as a representative example to illustrate the validation process and for comparative purposes. The principles and experimental methodologies described herein are broadly applicable to the validation of any putative inhibitor of the BRCA2-RAD51 interaction.

Introduction to the BRCA2-RAD51 Interaction and its Inhibition

The interaction between Breast Cancer Susceptibility Protein 2 (BRCA2) and RAD51 is a critical step in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[1][2] BRCA2 facilitates the loading of RAD51 onto single-stranded DNA (ssDNA) at the site of damage, which is essential for the formation of the RAD51 nucleoprotein filament that carries out the search for a homologous template for repair.[1][3] Disruption of this interaction impairs HR, rendering cells, particularly cancer cells with existing DNA repair defects, more susceptible to DNA damaging agents. This makes the BRCA2-RAD51 interaction an attractive target for cancer therapy.

Small molecule inhibitors designed to disrupt the BRCA2-RAD51 interaction aim to phenocopy the effects of BRCA2 mutations, thereby inducing a state of "BRCAness" and sensitizing cancer cells to treatments like PARP inhibitors.

Comparative Analysis of BRCA2-RAD51 Interaction Inhibitors

This section provides a comparative overview of a representative inhibitor, CAM833, and outlines the parameters for evaluating other potential inhibitors.

InhibitorTargetMethod of ActionPotency (Kd)Cell PermeabilityReference
CAM833 RAD51 (BRC repeat binding pocket)Orthosteric inhibitor that binds to the Phe-binding pocket on RAD51, preventing its interaction with the BRC repeats of BRCA2.366 nMDemonstrated--INVALID-LINK--
This compound (Hypothetical) BRCA2 or RAD51Disrupts the protein-protein interactionTo be determinedTo be determinedN/A
Peptide Inhibitors (e.g., BRC4 peptide) RAD51Competitively inhibit the binding of full-length BRCA2Varies (nM to µM range)Generally low; often require modifications for cell entry--INVALID-LINK--

Experimental Validation of BRCA2-RAD51 Interaction Disruption

Validating the efficacy of a compound like "this compound" requires a multi-faceted approach, combining biochemical, biophysical, and cell-based assays.

Biochemical and Biophysical Assays

These assays directly measure the binding between BRCA2 and RAD51 and how an inhibitor affects this interaction.

Principle: Co-IP is used to demonstrate the physical interaction between two proteins in a cellular context. If an inhibitor is effective, it will reduce the amount of RAD51 that is pulled down with BRCA2, or vice versa.

Experimental Protocol:

  • Cell Lysis: Culture cells (e.g., HEK293T) and treat with the inhibitor or a vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Add an antibody specific to one of the target proteins (e.g., anti-BRCA2) to the cell lysate. The antibody will bind to its target protein.

  • Complex Capture: Add protein A/G-conjugated beads to the lysate. These beads will bind to the antibody, thus capturing the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against both BRCA2 and RAD51. A decrease in the RAD51 signal in the sample treated with the inhibitor compared to the control indicates disruption of the interaction.

Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule in solution. A small, fluorescently labeled peptide (like a BRC repeat) will tumble rapidly, resulting in low polarization. When it binds to a larger protein (like RAD51), its tumbling slows, leading to an increase in polarization. An inhibitor that competes for the same binding site will displace the fluorescent peptide, causing a decrease in polarization.[4][5]

Experimental Protocol:

  • Reagents:

    • Purified recombinant RAD51 protein.

    • A fluorescently labeled peptide corresponding to a BRCA2 BRC repeat (e.g., Alexa Fluor 488-labeled BRC4).[4]

    • The inhibitor to be tested ("this compound").

  • Assay Setup: In a microplate, combine a fixed concentration of the fluorescently labeled BRC peptide and RAD51 with varying concentrations of the inhibitor.

  • Incubation: Allow the reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound fluorescent peptide.

Cell-Based Assays

These assays assess the functional consequences of disrupting the BRCA2-RAD51 interaction within a cellular environment.

Principle: Upon DNA damage, functional HR leads to the accumulation of RAD51 at the damage sites, forming distinct nuclear foci that can be visualized by immunofluorescence. An effective inhibitor of the BRCA2-RAD51 interaction will prevent the proper localization of RAD51 to these sites, leading to a reduction in the number of RAD51 foci.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., U2OS) on coverslips. Treat the cells with a DNA damaging agent (e.g., mitomycin C or ionizing radiation) in the presence or absence of the inhibitor.

  • Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope.

  • Quantification: Count the number of RAD51 foci per nucleus. A significant decrease in the number of foci in inhibitor-treated cells compared to the control indicates a disruption of the HR pathway.

Principle: This assay utilizes a cell line that contains a chromosomally integrated reporter construct (DR-GFP) to quantify the efficiency of HR.[6][7] The reporter consists of two non-functional GFP genes. A site-specific double-strand break is induced in one of the GFP genes by the I-SceI endonuclease. Repair of this break by HR using the second GFP gene as a template restores a functional GFP gene, and the percentage of GFP-positive cells can be measured by flow cytometry.[7]

Experimental Protocol:

  • Cell Line: Use a cell line stably expressing the DR-GFP reporter (e.g., U2OS DR-GFP).

  • Transfection and Treatment: Co-transfect the cells with a plasmid expressing the I-SceI endonuclease and treat with the inhibitor or a vehicle control.

  • Incubation: Allow time for the DSB to be induced and repaired (typically 48-72 hours).

  • Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer.

  • Data Analysis: A reduction in the percentage of GFP-positive cells in the inhibitor-treated group compared to the control indicates a decrease in HR efficiency.

Visualizing the Pathways and Workflows

Signaling Pathway of BRCA2-RAD51 Mediated Homologous Recombination

Homologous_Recombination DSB DNA Double-Strand Break Resection DNA End Resection DSB->Resection ssDNA Single-Stranded DNA Resection->ssDNA RPA RPA Coating ssDNA->RPA BRCA2_RAD51 BRCA2-RAD51 Complex RPA->BRCA2_RAD51 BRCA2 mediates RAD51 loading RAD51_Filament RAD51 Nucleoprotein Filament BRCA2_RAD51->RAD51_Filament Homology_Search Homology Search & Strand Invasion RAD51_Filament->Homology_Search D_Loop D-Loop Formation Homology_Search->D_Loop DNA_Synthesis DNA Synthesis D_Loop->DNA_Synthesis Resolution Resolution of Holliday Junctions DNA_Synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA Inhibitor This compound Inhibitor->BRCA2_RAD51 Disrupts Interaction

Caption: The role of the BRCA2-RAD51 complex in homologous recombination.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow Start Cell Culture & Treatment (with/without Inhibitor) Lysis Cell Lysis (Non-denaturing) Start->Lysis IP Immunoprecipitation (with anti-BRCA2 Ab) Lysis->IP Capture Complex Capture (Protein A/G beads) IP->Capture Wash Wash Beads Capture->Wash Elute Elution Wash->Elute Analysis Western Blot Analysis (Blot for BRCA2 and RAD51) Elute->Analysis Result Compare RAD51 levels Analysis->Result

Caption: Workflow for validating interaction disruption via Co-IP.

Logical Relationship of Validation Assays

Validation_Logic Inhibitor This compound Biochemical Biochemical/Biophysical Assays Inhibitor->Biochemical Cellular Cell-Based Assays Inhibitor->Cellular CoIP Co-Immunoprecipitation Biochemical->CoIP FP Fluorescence Polarization Biochemical->FP Foci RAD51 Foci Formation Cellular->Foci DRGFP DR-GFP HR Assay Cellular->DRGFP Validation Validation of Disruption CoIP->Validation FP->Validation Foci->Validation DRGFP->Validation

Caption: A multi-assay approach for validating inhibitor efficacy.

Conclusion

Validating the disruption of the BRCA2-RAD51 interaction by a novel compound such as "this compound" requires a rigorous and multi-pronged experimental approach. By employing a combination of biochemical assays to demonstrate direct target engagement and cell-based assays to confirm functional consequences, researchers can confidently assess the efficacy and mechanism of action of such inhibitors. The data generated from these experiments are crucial for the preclinical development of new cancer therapeutics targeting the homologous recombination pathway.

References

Phenotypic Comparison of Brca2-rad51-IN-1 and BRCA2 Knockout Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cellular consequences of disrupting the BRCA2-RAD51 interaction is crucial for advancing cancer therapeutics. This guide provides an objective comparison of two key methodologies used to study this interaction: the small molecule inhibitor Brca2-rad51-IN-1 (CAM833) and the genetic approach of BRCA2 knockout.

This document summarizes key phenotypic readouts, presents available quantitative data, and provides detailed experimental protocols for the cited assays. While a direct head-to-head comparison in a single study is not yet available, this guide collates data from multiple sources to offer a comprehensive overview of the similarities and differences between these two models of BRCA2 dysfunction.

Phenotypic Comparison: A Summary of Key Cellular Effects

Both the chemical inhibition of the BRCA2-RAD51 interaction by this compound and the genetic knockout of BRCA2 lead to a similar spectrum of cellular phenotypes, primarily centered around defects in homologous recombination (HR), a critical DNA double-strand break repair pathway. This results in increased genomic instability, altered cell cycle progression, and heightened sensitivity to DNA damaging agents.

Data Presentation

The following tables summarize the quantitative data available for key phenotypic endpoints. It is important to note that the data for this compound and BRCA2 knockout cells are derived from different studies and cell lines, which should be considered when making direct comparisons.

Table 1: Effect on Cell Viability

ConditionCell LineTreatmentEndpointValueCitation
This compound HCT116CAM833 (96h)GI5038 µM[1]
HCT116CAM833 + 3 Gy IR (96h)GI5014 µM[1]
BRCA2 Knockout DLD-1 BRCA2 (-/-) vs. parentalOlaparib (10 days)Fold Selectivity>1000-fold[2]
Mouse Mammary Tumor CellsAZD2281 (PARP inhibitor)Growth InhibitionStrong differential inhibition[3]
BRCA2-mutant Pancreatic Cancer Cells (Capan-1)Olaparib (72h)IC50Sensitive (exact value varies)[4]

Table 2: Effect on RAD51 Foci Formation

ConditionCell LineTreatmentEndpointValue/ObservationCitation
This compound A549CAM833 + 3 Gy IR (6h)IC506 µM
HCT116CAM833 (24h)RAD51 FociConcentration-dependent decrease[1]
BRCA2 Knockout Capan-1Ionizing RadiationRAD51 FociImpaired formation[5]
DLD-1 BRCA2 (-/-)Mitomycin CRAD51 FociSignificantly reduced number of cells with >5 foci[6]
Mouse Mammary Tumor CellsIonizing RadiationRAD51 FociDefective formation[7]

Table 3: Effect on Cell Cycle Progression

ConditionCell LineTreatmentObservationCitation
This compound HCT116CAM833 + IR (0-72h)Augments 4N (G2/M) arrest and increases apoptosis[1][8]
BRCA2 Knockout BRCA2-mutant Gastrointestinal Tumor Cell LinesMitomycin C (24h)Marked S-phase arrest[9]
DLD1 BRCA2 (-/-)LBY135 (TRAIL-R agonist)Early apoptosis without prior cell cycle arrest[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Proliferation Assays

1. Colony Formation Assay (for long-term viability):

  • Seed cells at a low density (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow cells to adhere overnight.

  • Treat cells with a range of concentrations of the test compound (e.g., PARP inhibitor) or with vehicle control.

  • Incubate for 10-14 days, allowing colonies to form.

  • Fix the colonies with a solution of methanol and acetic acid.

  • Stain the colonies with crystal violet.

  • Count the number of colonies (typically >50 cells) in each well.

  • Calculate the surviving fraction for each treatment condition relative to the vehicle control.

2. AlamarBlue or MTT/XTT Assay (for short-term viability/proliferation):

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat with the compound of interest for the desired duration (e.g., 96 hours).

  • Add the metabolic dye (AlamarBlue, MTT, or XTT) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • The signal is proportional to the number of viable, metabolically active cells.

RAD51 Immunofluorescence and Foci Quantification
  • Cell Seeding and Treatment: Seed cells on coverslips in 24-well plates and allow them to adhere. Treat with the inhibitor or induce DNA damage (e.g., with ionizing radiation or a chemical agent) for the specified time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding using a solution containing bovine serum albumin (BSA) or normal goat serum.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 (e.g., rabbit anti-RAD51 polyclonal antibody) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) and a nuclear counterstain like DAPI.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A cell is often considered positive if it contains a certain threshold of foci (e.g., more than 5). Analyze at least 100-200 cells per condition.[1]

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye such as propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.

  • Data Analysis: The resulting histogram will show peaks corresponding to cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N DNA content). A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the comparison of this compound and BRCA2 knockout cells.

Homologous_Recombination_Pathway cluster_BRCA2_Function Role of BRCA2 in Homologous Recombination DSB DNA Double-Strand Break Resection End Resection (MRN, CtIP) DSB->Resection ssDNA Single-Strand DNA (ssDNA) Resection->ssDNA RPA RPA Coating ssDNA->RPA BRCA2 BRCA2 RPA->BRCA2 BRCA2 displaces RPA and loads RAD51 Filament RAD51 Nucleoprotein Filament RAD51 RAD51 RAD51->Filament Invasion Strand Invasion & D-loop Formation Filament->Invasion Synthesis DNA Synthesis & Ligation Invasion->Synthesis Repair Error-Free Repair Synthesis->Repair

Caption: The central role of BRCA2 in mediating the loading of RAD51 onto single-stranded DNA during homologous recombination.

Experimental_Workflow cluster_models Models of BRCA2 Dysfunction cluster_assays Phenotypic Assays cluster_endpoints Comparative Endpoints Inhibitor Treat with this compound Viability Cell Viability Assay (e.g., Colony Formation, MTT) Inhibitor->Viability RAD51_foci RAD51 Foci Formation (Immunofluorescence) Inhibitor->RAD51_foci Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Inhibitor->Cell_Cycle Knockout Use BRCA2 Knockout Cells Knockout->Viability Knockout->RAD51_foci Knockout->Cell_Cycle Sensitivity Sensitivity to DNA Damaging Agents Viability->Sensitivity HR_efficiency Homologous Recombination Efficiency RAD51_foci->HR_efficiency Cycle_dist Cell Cycle Distribution & Apoptosis Cell_Cycle->Cycle_dist

Caption: Workflow for the phenotypic comparison of this compound treated cells and BRCA2 knockout cells.

Mechanism_Comparison cluster_inhibitor This compound cluster_knockout BRCA2 Knockout cluster_phenotype Common Phenotype BRCA2_present BRCA2 Protein Present Inhibitor This compound (CAM833) Interaction_blocked BRCA2-RAD51 Interaction Blocked Inhibitor->Interaction_blocked Phenotype Impaired Homologous Recombination & RAD51 Foci Formation Interaction_blocked->Phenotype BRCA2_absent BRCA2 Protein Absent No_interaction No BRCA2-RAD51 Interaction BRCA2_absent->No_interaction No_interaction->Phenotype

Caption: A logic diagram comparing the mechanisms of action leading to a common phenotype.

References

A Comparative Guide to Inhibitors of the BRCA2-RAD51 Interaction for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the Breast Cancer susceptibility protein 2 (BRCA2) and RAD51 is a critical nexus in the homologous recombination (HR) pathway, a major DNA double-strand break repair mechanism. Dysregulation of this pathway is a hallmark of many cancers, making the BRCA2-RAD51 interaction a prime target for therapeutic intervention. This guide provides a comparative analysis of key inhibitors targeting this interaction, with a focus on structural analysis, performance data, and detailed experimental methodologies. While the user's query mentioned "Brca2-rad51-IN-1," no specific public data exists for a molecule with this name. Therefore, this guide will focus on well-characterized inhibitors of the BRCA2-RAD51 interaction, such as the small molecule CAM833, as a representative compound, and compare it with other known inhibitors like the B02 series and peptide-based inhibitors.

Performance Comparison of BRCA2-RAD51 Interaction Inhibitors

The following tables summarize the quantitative data for representative inhibitors of the BRCA2-RAD51 interaction, providing a basis for comparing their biochemical potency and cellular activity.

Table 1: Biochemical Potency of BRCA2-RAD51 Inhibitors

InhibitorTypeTargetBinding Affinity (Kd)Inhibition of RAD51 Activity (IC50)
CAM833 Small MoleculeRAD51 (BRCA2 BRC repeat binding site)366 nM (Isothermal Titration Calorimetry)[1][2][3][4][5]-
B02 Small MoleculeRAD515.6 µM or 14.6 µM (Surface Plasmon Resonance)[2][6][7]27.4 µM (D-loop formation assay)[8][9]
B02-iso Small MoleculeRAD5114.6 µM (Surface Plasmon Resonance)[2][6]4.3 µM (Homologous Recombination assay)[2][6]
para-I-B02-iso Small MoleculeRAD511.4 µM (Surface Plasmon Resonance)[2][6]0.72 µM (Homologous Recombination assay)[2]
BRC4 Peptide PeptideRAD5136 µM ("FxxA" motif half)[10]~10 µM (myristoylated version in HR assay)[11]

Table 2: Cellular Activity of BRCA2-RAD51 Inhibitors

InhibitorCell Line(s)Inhibition of RAD51 Foci Formation (IC50)Growth Inhibition (GI50)Notes
CAM833 A5496 µM[10][12][13]38 µM (HCT116)[1]Potentiates cytotoxicity of ionizing radiation and PARP inhibitors.[4][10]
B02 MDA-MB-23170% inhibition at 10 µM[14]-Sensitizes cancer cells to cisplatin.[14]
B02-iso MDA-MB-231-Decreases IC50 of olaparib from 8.6 µM to 3.6 µM when combined.[6]More potent than B02 in inhibiting homologous recombination.[6]
BRC4 Peptide HeLa, U2OSInhibition demonstrated with a cell-penetrating version.[15]-A myristoylated version shows dose-dependent HR inhibition.[11]

Structural Insights into Inhibition

The structural basis of the BRCA2-RAD51 interaction is well-defined, with the BRC repeats of BRCA2, particularly the conserved 'FxxA' motif, binding to a groove on the surface of the RAD51 catalytic domain. This interaction is crucial for the proper assembly of the RAD51 nucleoprotein filament on DNA.

CAM833 , a potent orthosteric inhibitor, was designed through a structure-guided approach.[2] X-ray crystallography has revealed that CAM833 binds directly to the FxxA binding pocket on RAD51.[2][10] The quinoline moiety of CAM833 occupies the pocket that normally accommodates the phenylalanine residue of the BRC repeat, while a substituted α-methylbenzyl group engages the pocket for the alanine residue.[1][2][3][4][5] This direct competition prevents the binding of BRCA2 and disrupts the downstream functions of RAD51 in homologous recombination.

In contrast, a crystal structure for B02 bound to RAD51 is not publicly available. However, mechanistic studies indicate that B02 prevents the formation of RAD51 nucleoprotein filaments on single-stranded DNA and can destabilize pre-formed filaments.[7]

Peptide inhibitors derived from the BRC4 repeat of BRCA2, as the name suggests, act as direct mimics of the natural interaction. They competitively bind to RAD51, thereby preventing its interaction with endogenous BRCA2.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for the characterization of BRCA2-RAD51 inhibitors.

BRCA2_RAD51_Pathway cluster_0 DNA Double-Strand Break Repair by Homologous Recombination DSB DNA Double-Strand Break BRCA2 BRCA2 DSB->BRCA2 recruits RAD51_inactive Inactive RAD51 (monomeric) BRCA2->RAD51_inactive binds and loads onto ssDNA RAD51_active Active RAD51 (nucleoprotein filament) RAD51_inactive->RAD51_active polymerizes HR_Repair Homologous Recombination Repair RAD51_active->HR_Repair mediates Inhibitor BRCA2-RAD51 Inhibitor (e.g., CAM833) Inhibitor->RAD51_inactive binds and prevents BRCA2 interaction

Caption: The BRCA2-RAD51 signaling pathway in homologous recombination and its inhibition.

Experimental_Workflow cluster_1 Inhibitor Characterization Workflow Screening High-Throughput Screening (e.g., Fluorescence Polarization) Biochemical Biochemical Assays (e.g., ITC, SPR for Kd) Screening->Biochemical Hit Validation Structural Structural Analysis (X-ray Crystallography, Cryo-EM) Biochemical->Structural Mechanism of Action Cellular Cellular Assays (RAD51 Foci Formation, Clonogenic Survival) Biochemical->Cellular Cellular Potency Lead_Opt Lead Optimization Structural->Lead_Opt Structure-Activity Relationship Cellular->Lead_Opt Functional Efficacy

Caption: A typical experimental workflow for the discovery and characterization of BRCA2-RAD51 inhibitors.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the comparison of BRCA2-RAD51 inhibitors.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an inhibitor binding to RAD51.

Protocol:

  • Sample Preparation:

    • Dialyze purified RAD51 protein and the inhibitor against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and inhibitor solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, and a calibrated standard curve for the inhibitor).

  • ITC Experiment Setup:

    • Load the RAD51 solution (typically 10-20 µM) into the sample cell of the ITC instrument.

    • Load the inhibitor solution (typically 100-200 µM, 10-fold higher than the protein concentration) into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the inhibitor solution into the protein solution at a constant temperature (e.g., 25°C).

    • Allow the system to reach equilibrium after each injection, monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection to obtain the heat of binding.

    • Plot the heat of binding per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa, where Ka = 1/Kd).

RAD51 Foci Formation Assay

Objective: To assess the ability of an inhibitor to disrupt the formation of RAD51 nuclear foci in response to DNA damage.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., A549, U2OS) onto coverslips in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a range of concentrations of the inhibitor for a specified time (e.g., 1-2 hours).

    • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., ionizing radiation, mitomycin C, or a PARP inhibitor).

  • Immunofluorescence Staining:

    • At a specific time point after DNA damage (e.g., 4-8 hours), fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS.

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate the cells with a primary antibody against RAD51.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of RAD51 foci per nucleus in a large population of cells for each treatment condition.

    • Determine the IC50 value for the inhibition of RAD51 foci formation by plotting the percentage of inhibition against the inhibitor concentration.

Clonogenic Survival Assay

Objective: To evaluate the long-term effect of an inhibitor, alone or in combination with a DNA-damaging agent, on the reproductive integrity of cancer cells.

Protocol:

  • Cell Seeding and Treatment:

    • Prepare a single-cell suspension of the desired cancer cell line.

    • Seed a known number of cells (e.g., 200-1000 cells) into multi-well plates.

    • Allow the cells to attach for a few hours.

    • Treat the cells with the inhibitor, the DNA-damaging agent, or a combination of both at various concentrations.

  • Colony Formation:

    • Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting:

    • Fix the colonies with a solution of methanol and acetic acid.

    • Stain the colonies with crystal violet.

    • Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis:

    • Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.

    • Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the GI50 (the concentration that causes 50% growth inhibition).

This guide provides a foundational comparison of inhibitors targeting the critical BRCA2-RAD51 interaction. The provided data and protocols should serve as a valuable resource for researchers in the field of cancer biology and drug discovery, facilitating the design and execution of further studies aimed at developing novel and effective cancer therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Brca2-rad51-IN-1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling the Brca2-rad51-IN-1 inhibitor must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this small molecule inhibitor, aligning with general best practices for chemical laboratory waste management.

I. Immediate Safety and Handling Precautions

Prior to disposal, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling instructions. In the absence of a specific SDS for this compound, it should be treated as a hazardous chemical.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to a well-ventilated area. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound, like many laboratory chemicals, involves careful segregation and labeling of waste streams.

1. Waste Characterization and Segregation:

  • Solid Waste: Unused or expired this compound powder should be collected in a designated, sealed container labeled "Hazardous Chemical Waste." Do not mix with other solid wastes unless compatibility is confirmed.

  • Liquid Waste (Solutions): Solutions containing this compound (e.g., from experiments) must be collected in a separate, leak-proof container. This container should be clearly labeled with "Hazardous Liquid Waste" and the full chemical name and approximate concentration of the inhibitor.

  • Contaminated Materials: All materials that have come into contact with the inhibitor, such as pipette tips, tubes, and gloves, are considered contaminated waste. These should be placed in a designated, sealed hazardous waste bag or container.

2. Container Labeling and Storage:

  • All waste containers must be accurately and clearly labeled.[1][2] The label should include:

    • The words "Hazardous Waste."[2]

    • The full chemical name: "this compound."

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3] This area should be away from general lab traffic and clearly marked.

3. Disposal Request and Pickup:

  • Once a waste container is full or has been in storage for a designated period (check institutional guidelines, often not exceeding one year), a disposal request must be submitted to the institution's Environmental Health and Safety (EHS) office.[1][3]

  • EHS personnel are responsible for the collection and final disposal of the hazardous waste in compliance with federal and state regulations.[1]

III. Quantitative Waste Management Data

To facilitate proper waste management, maintain a log of all generated this compound waste.

Waste StreamContainer TypeMaximum Accumulation Volume/MassKey Disposal Notes
Solid this compound Sealable, chemically resistant jar.1 kgDo not mix with other solid chemical waste. Ensure the container is tightly sealed to prevent dust inhalation.
Liquid this compound Leak-proof, screw-cap plastic bottle.1 quart (for acutely toxic)Label with all chemical components and their approximate concentrations. Do not overfill the container.[1][3]
Contaminated Sharps Approved sharps container.N/ANeedles, syringes, and razor blades must be disposed of in a designated sharps container for hazardous waste.[3]
Contaminated Labware Lined, sealable hazardous waste box.N/AIncludes gloves, pipette tips, and other disposables. Seal the box securely before pickup.
IV. Experimental Protocol: Empty Container Decontamination

Empty containers that held this compound must be properly decontaminated before being discarded as regular lab waste.

Methodology:

  • Triple Rinse: The container must be rinsed three times with a suitable solvent that can dissolve the inhibitor (e.g., ethanol, acetone).[2][4]

  • Collect Rinsate: The solvent from each rinse (rinsate) must be collected and disposed of as hazardous liquid waste.[2]

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.[4]

  • Deface Label: Completely remove or deface the original chemical label on the container.[4]

  • Final Disposal: Once fully decontaminated and the label is removed, the container can be disposed of in the regular laboratory trash or recycling receptacles.[4]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Labeling & Storage cluster_4 Final Disposal A This compound Waste Generated B Solid, Liquid, or Contaminated? A->B C Solid Waste Container B->C Solid D Liquid Waste Container B->D Liquid E Contaminated Materials Bag/Box B->E Contaminated F Label with 'Hazardous Waste' & Contents C->F D->F E->F G Store in Satellite Accumulation Area (SAA) F->G H Container Full or Storage Limit Reached? G->H H->G No I Submit Disposal Request to EHS H->I Yes J EHS Pickup and Final Disposal I->J

Caption: Decision workflow for this compound waste disposal.

G cluster_0 Signaling Pathway of RAD51 Regulation by BRCA2 DNA_Damage DNA Double-Strand Break BRCA2 BRCA2 DNA_Damage->BRCA2 recruits RAD51 RAD51 BRCA2->RAD51 loads onto ssDNA Homologous_Recombination Homologous Recombination (DNA Repair) RAD51->Homologous_Recombination mediates Brca2_rad51_IN_1 This compound Brca2_rad51_IN_1->BRCA2 inhibits interaction

Caption: Inhibition of the BRCA2-RAD51 interaction pathway.

References

Essential Safety and Handling Protocol for Brca2-rad51-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Laboratory Professionals

As a novel small-molecule inhibitor, Brca2-rad51-IN-1 must be handled with the utmost care, assuming high potency and unknown toxicity until comprehensive safety data is available. This guide provides essential safety and logistical information to ensure the well-being of laboratory personnel and the integrity of research outcomes. Adherence to these procedures is critical for minimizing exposure risk and establishing a safe laboratory environment.

Risk Assessment and Hazard Identification

Before any handling of this compound, a thorough risk assessment must be conducted.[1][2] Given the lack of specific hazard data, this compound should be treated as a Particularly Hazardous Substance (PHS).

  • Toxicity: Assume high acute and chronic toxicity. The toxicological properties have not been fully investigated.

  • Routes of Exposure: Primary risks include inhalation of the powder, skin contact, and eye contact.[3] Accidental ingestion is also a potential route of exposure.

  • Work Area: All work with this compound in its solid (powder) form must be conducted in a designated area, such as a certified chemical fume hood, a ventilated balance enclosure, or a glove box, to minimize inhalation exposure.[3][4][5]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory for all personnel handling this compound.[6][7]

  • Body Protection: A clean, buttoned lab coat must be worn at all times. For handling larger quantities or when there is a significant risk of contamination, a disposable full-body suit (e.g., Tyvek) is recommended.[7]

  • Hand Protection: Double gloving with nitrile gloves is required. The outer gloves should be changed immediately upon contamination and disposed of as hazardous waste.

  • Eye and Face Protection: ANSI-approved safety glasses with side shields are the minimum requirement. When handling the powder or when there is a splash hazard, chemical splash goggles and a face shield must be worn.[5]

  • Respiratory Protection: When handling the powder outside of a contained and ventilated system (e.g., fume hood, glove box), a NIOSH-approved respirator (e.g., N95 or higher) is required.

Operational and Handling Plan

A systematic approach to handling this compound from receipt to disposal is crucial.

3.1. Receiving and Storage

  • Receiving: Upon receipt, inspect the container for any damage or leaks. The container should be wiped down with a suitable decontaminating solution before being brought into the laboratory.

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled as containing a potent compound.[8] Use secondary containment to prevent the spread of material in case of a spill.[8]

3.2. Weighing the Compound (Solid Form)

Weighing the powdered form of a potent compound presents the highest risk of aerosolization and exposure.[3][4][5]

  • Preparation: Designate a specific area within a chemical fume hood or ventilated balance enclosure for weighing.[3][5] Cover the work surface with disposable absorbent paper.[4]

  • Tare Method:

    • Place a clean, empty, and sealable container (e.g., a vial with a cap) on the analytical balance and tare it to zero.[3][5]

    • Remove the tared container from the balance and take it into the fume hood.

    • Carefully add the this compound powder to the container using a dedicated, disposable spatula.[5][9] Keep the primary container of the compound open for the minimum time necessary.

    • Securely cap the container with the weighed powder.

    • Wipe the exterior of the capped container with a dampened cloth (e.g., with 70% ethanol) to remove any residual powder.

    • Return the sealed container to the balance to record the final weight.[3]

  • Clean-up: All disposable items used during the weighing process (e.g., spatula, weigh paper, absorbent paper) must be disposed of as hazardous solid waste immediately.[5]

3.3. Preparation of Stock Solution (in DMSO)

  • Solvent Handling: Dimethyl sulfoxide (DMSO) is an excellent solvent for many small molecules but can facilitate the absorption of chemicals through the skin. Handle DMSO with all required PPE.

  • Dissolution:

    • In a chemical fume hood, add the desired volume of sterile DMSO to the pre-weighed this compound in its sealed container.

    • Secure the cap and mix by vortexing or gentle agitation until the compound is fully dissolved. Sonication can be used if necessary to aid dissolution.

    • The resulting stock solution should be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Storage of Stock Solution: Store the stock solution in a tightly sealed vial at the recommended temperature (typically -20°C or -80°C) to maintain stability. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

3.4. Use in Experiments (Working Dilutions)

  • All dilutions of the stock solution should be performed in a chemical fume hood or a biological safety cabinet (if for cell culture use).

  • Use dedicated, calibrated pipettes and disposable tips for all transfers.

  • When adding the compound to cell culture media or other aqueous solutions, add the DMSO stock solution dropwise while gently mixing to prevent precipitation.[10]

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste.[11][12][13] Do not dispose of this compound or its solutions down the drain.[13][14]

  • Solid Waste: This includes used gloves, disposable lab coats, pipette tips, vials, and any other contaminated disposable items. Collect this waste in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.[12]

  • Liquid Waste: All unused stock solutions, working solutions, and contaminated media should be collected in a sealed, leak-proof, and chemically compatible hazardous waste container (e.g., a glass or polyethylene bottle).[10][12] Do not mix incompatible waste streams.[10]

  • Sharps Waste: Needles, syringes, or any other contaminated sharps should be disposed of in a designated sharps container for hazardous chemical waste.

  • Waste Pickup: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled and stored in a designated satellite accumulation area until pickup.[11]

Quick Reference Safety and Handling Table

Aspect Requirement
Risk Level High (Treat as a Particularly Hazardous Substance)
Primary Routes of Exposure Inhalation, Skin/Eye Contact, Ingestion
Engineering Controls Chemical Fume Hood or Ventilated Enclosure for all powder handling
Personal Protective Equipment (PPE)
Lab CoatRequired, buttoned. Disposable suit for high-risk tasks.
GlovesDouble Nitrile Gloves
Eye/Face ProtectionSafety Goggles and Face Shield when handling powder or splash risk
RespiratoryNIOSH-approved respirator if powder is handled outside of a fume hood
Handling Powder Use "Tare Method" in a fume hood. Use disposable tools.
Stock Solution Prepare in a fume hood. Be aware of DMSO's properties.
Storage Cool, dry, well-ventilated, designated area. Use secondary containment.
Spill Cleanup Evacuate area, notify safety personnel. Do not clean up major spills without proper training and PPE.
Disposal All contaminated materials as Hazardous Chemical Waste . DO NOT dispose in regular trash or down the drain.

Visual Workflow for Safe Handling

Safe_Handling_Workflow start Start receive Receive & Inspect Compound start->receive end_node End store Store in Designated Area with Secondary Containment receive->store ppe Don Appropriate PPE store->ppe weigh Weigh Powder in Fume Hood (Tare Method) ppe->weigh prepare_stock Prepare Stock Solution (in Fume Hood) weigh->prepare_stock dispose_solid Dispose Solid Waste (Gloves, Tips, etc.) weigh->dispose_solid Contaminated Disposables experiment Use in Experiment (Dilutions in Hood) prepare_stock->experiment prepare_stock->dispose_solid Contaminated Disposables experiment->dispose_solid Contaminated Disposables dispose_liquid Dispose Liquid Waste (Solutions, Media) experiment->dispose_liquid Contaminated Liquids waste_pickup Store Waste for Scheduled Pickup dispose_solid->waste_pickup dispose_liquid->waste_pickup waste_pickup->end_node

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.